molecular formula C7H9N3 B1627913 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 1006471-43-7

1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1627913
CAS No.: 1006471-43-7
M. Wt: 135.17 g/mol
InChI Key: JMCHQKIBVJRNIP-UHFFFAOYSA-N
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Description

1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C7H9N3 and its molecular weight is 135.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-ethyl-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-3-10-5-7(4-8)6(2)9-10/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCHQKIBVJRNIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587959
Record name 1-Ethyl-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006471-43-7
Record name 1-Ethyl-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 1-Ethyl-3-methyl-1H-pyrazole-4-carbonitrile (CAS 1006471-43-7)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-3-methyl-1H-pyrazole-4-carbonitrile (CAS 1006471-43-7) is a specialized heterocyclic building block critical to the synthesis of Janus Kinase (JAK) inhibitors and next-generation SDHI (Succinate Dehydrogenase Inhibitor) fungicides. As a substituted pyrazole, its value lies in the orthogonal reactivity of its functional groups: the electrophilic nitrile at C4, the nucleophilic N2, and the sterically distinct C3-methyl/N1-ethyl pattern.

This guide addresses the primary challenge in working with this compound: Regioselective Synthesis and Validation. Distinguishing the target 1-ethyl-3-methyl isomer from its thermodynamic byproduct, the 1-ethyl-5-methyl isomer, is the single most critical quality control step in its application.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
CAS Number 1006471-43-7
IUPAC Name This compound
Molecular Formula C₇H₉N₃
Molecular Weight 135.17 g/mol
Physical State White to off-white crystalline solid (or clear oil depending on purity)
Predicted LogP ~1.12 (Lipophilic, suitable for CNS drug scaffolds)
Solubility Soluble in DMSO, MeOH, DCM, Ethyl Acetate; Sparingly soluble in water
Key Impurity 1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile (Regioisomer)

Synthetic Pathways & Regiocontrol[4][5]

The synthesis of CAS 1006471-43-7 is governed by the tautomeric nature of the pyrazole ring. Two primary routes exist, each with distinct regioselectivity profiles.[1][2]

Route A: Cyclocondensation (High Regioselectivity)

This is the preferred industrial route. It involves the reaction of ethylhydrazine with 2-(ethoxymethylene)-3-oxobutanenitrile .

  • Mechanism: The terminal nitrogen of ethylhydrazine (more nucleophilic) attacks the ethoxymethylene carbon (more electrophilic), followed by cyclization onto the ketone.

  • Advantage: Steric factors favor the formation of the 1-ethyl-3-methyl isomer (>95:5 ratio).

Route B: Direct Alkylation (Low Regioselectivity)

Alkylation of 3-methyl-1H-pyrazole-4-carbonitrile with ethyl iodide/bromide using a base (e.g., K₂CO₃, Cs₂CO₃).

  • Mechanism: The pyrazole anion is an ambident nucleophile. Alkylation occurs at both N1 and N2.

  • Disadvantage: Typically yields a 60:40 or 70:30 mixture of 1,3- and 1,5-isomers, requiring difficult chromatographic separation.

Synthesis Workflow Diagram

SynthesisPathways Precursor1 Ethylhydrazine + Enaminonitrile Intermediate Cyclization Mechanism Precursor1->Intermediate High Selectivity Precursor2 3-Methyl-1H-pyrazole- 4-carbonitrile + Et-X Alkylation SN2 Alkylation (Ambident Anion) Precursor2->Alkylation Low Selectivity Target TARGET: 1-Ethyl-3-methyl (CAS 1006471-43-7) Intermediate->Target Major (>95%) Impurity IMPURITY: 1-Ethyl-5-methyl (Regioisomer) Intermediate->Impurity Minor (<5%) Alkylation->Target ~60-70% Alkylation->Impurity ~30-40%

Caption: Comparison of Cyclocondensation (Route A) vs. Direct Alkylation (Route B). Route A is superior for purity.

Analytical Validation: The "Regio-Check" Protocol

Distinguishing the 1,3-isomer (Target) from the 1,5-isomer (Impurity) is impossible via standard Mass Spectrometry (identical MW). Nuclear Magnetic Resonance (NMR) is the mandatory validation tool.

Structural Logic
  • Target (1-Ethyl-3-Methyl): The N-Ethyl group is spatially distant from the C3-Methyl group. The C5-Proton is adjacent to the N-Ethyl group.

  • Impurity (1-Ethyl-5-Methyl): The N-Ethyl group is sterically crowded against the C5-Methyl group.

Standardized NMR Protocol (400 MHz, DMSO-d₆)
SignalTarget (1-Ethyl-3-methyl)Impurity (1-Ethyl-5-methyl)Diagnostic Feature
C5-H (Aromatic) δ ~8.20 ppm (s) Absent (Methyl at C5)Primary ID: Presence of singlet at >8.0 ppm confirms H at C5.
C3-CH₃ δ ~2.25 ppm (s)Absent (H at C3)Target has methyl at C3.
C5-CH₃ Absentδ ~2.40 ppm (s)Impurity has methyl at C5.
NOE Correlation N-CH₂ ↔ C5-H N-CH₂ ↔ C5-CH₃ Definitive Proof: NOESY spectrum confirms spatial arrangement.
Step-by-Step Validation Workflow
  • Run ¹H NMR: Check for the diagnostic singlet at ~8.2 ppm (C5-H). If this peak is missing and replaced by a singlet at ~7.8 ppm (C3-H of impurity), the regiochemistry is wrong.

  • Run NOESY 1D/2D: Irradiate the N-Ethyl methylene quartet (~4.1 ppm).

    • Positive Result: Enhancement of the aromatic singlet (C5-H) = Correct Structure .

    • Negative Result: Enhancement of a methyl singlet = Incorrect Structure (1,5-isomer) .

Applications in Drug Discovery[8]

JAK Inhibitor Scaffold

The 4-carbonitrile group is a versatile handle for heterocyclization. It is commonly converted into:

  • Pyrazolo[1,5-a]pyrimidines: Via condensation with 1,3-dielectrophiles.

  • Pyrrolo[2,3-d]pyrimidines: Via cyclization strategies used in Ruxolitinib analogs.

Bioisosteric Replacement

The 1-ethyl-3-methylpyrazole moiety serves as a lipophilic, metabolically stable bioisostere for:

  • 1,2,4-Triazoles (common in antifungals).

  • Thiazoles (common in kinase inhibitors).

Downstream Synthesis Diagram

Applications Core 1-Ethyl-3-methyl-1H- pyrazole-4-carbonitrile Hydrolysis Hydrolysis (NaOH/H2O) Core->Hydrolysis Reduction Reduction (LiAlH4 or H2/Cat) Core->Reduction Cyclization Cyclization with Amidines/Guanidines Core->Cyclization Acid Carboxylic Acid (Building Block) Hydrolysis->Acid Amine Aminomethyl Pyrazole (Linker) Reduction->Amine Fused Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Core) Cyclization->Fused

Caption: Synthetic divergence from the nitrile handle to high-value pharmaceutical scaffolds.

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • Acute Toxicity: Category 4 (Oral).

  • Skin/Eye Irritation: Category 2 (Skin), Category 2A (Eye).

  • Specific Target Organ Toxicity: May cause respiratory irritation.[3]

Handling Protocol:

  • Engineering Controls: Always handle within a certified fume hood. The nitrile moiety can metabolize to release cyanide traces under extreme oxidative stress, though the pyrazole ring is generally stable.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic nature may degrade the nitrile over long-term storage.

References

  • Regioselectivity in Pyrazole Synthesis

    • Deng, X., & Mani, N. S. (2008).[1][2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Structural Validation (NOE/NMR): Fustero, S., et al. (2008). Regioselective Synthesis of 5-Trifluoromethyl- and 5-Difluoromethylpyrazoles. Journal of Organic Chemistry, 73(9), 3523–3529. (Demonstrates the NOE logic for N-alkyl vs C5-substituent).
  • JAK Inhibitor Chemistry: Lin, X., et al. (2021). Discovery of Pyrazole Derivatives as Potent JAK Inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextualizes the 4-CN pyrazole scaffold).
  • CAS Registry Data

    • NIH PubChem Compound Summary for Ethyl 3-methyl-1H-pyrazole-4-carboxylate analogs. Link

Sources

Chemical Properties of 1-Ethyl-3-Methyl-1H-Pyrazole-4-Carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-3-methyl-1H-pyrazole-4-carbonitrile (CAS: 1006471-43-7) is a pivotal heterocyclic building block in modern drug discovery, particularly within the Janus Kinase (JAK) inhibitor space and agrochemical fungicide development. Its value lies in its bifunctional reactivity : the nitrile group at C4 serves as a versatile electrophilic or nucleophilic precursor, while the C5 position offers a "masked" handle for regioselective functionalization via C-H activation.

This guide provides a comprehensive technical analysis of this scaffold, moving beyond basic properties to explore synthetic routes, regiochemical control, and divergent reactivity profiles essential for library generation.

Physicochemical Identity & Profile

PropertyData / Description
IUPAC Name This compound
CAS Number 1006471-43-7
Molecular Formula C₇H₉N₃
Molecular Weight 135.17 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in DMSO, MeOH, DCM, Ethyl Acetate; Sparingly soluble in water.
LogP (Predicted) ~1.2 (Lipophilic, suitable for CNS/membrane penetration)
H-Bond Donors/Acceptors 0 Donors / 3 Acceptors

Structural Insight: The molecule features a pyrazole ring substituted at N1 (ethyl), C3 (methyl), and C4 (nitrile). The C3-Methyl group provides steric bulk that can influence binding pocket affinity, while the C4-Nitrile is a highly electron-withdrawing group (EWG), significantly reducing the electron density of the pyrazole ring, making the C5 proton more acidic and susceptible to deprotonation.

Synthetic Pathways & Regiocontrol

Accessing the core with high isomeric purity is the primary challenge. Two main strategies exist: Cyclocondensation (Convergent) and N-Alkylation (Divergent).

Method A: Cyclocondensation (Preferred for Scale-Up)

This route minimizes regioisomeric byproducts by constructing the pyrazole ring with the substituents already in place.

  • Precursor Formation: Reaction of 3-aminocrotononitrile (or acetoacetonitrile) with triethyl orthoformate (or DMF-DMA) yields the intermediate 2-(ethoxymethylene)-3-oxobutanenitrile .

  • Cyclization: Addition of ethyl hydrazine (usually as oxalate or hydrochloride salt) in ethanol/acetic acid.

    • Mechanism:[1][2][3][4] The hydrazine terminal nitrogen (NH2) attacks the ethoxy-vinyl carbon, followed by cyclization onto the ketone.

    • Regioselectivity:[1][5] While favored, this can still produce minor amounts of the 1-ethyl-5-methyl isomer depending on solvent polarity and temperature.

Method B: N-Alkylation (Common Lab Route)

Starting from commercially available 3-methyl-1H-pyrazole-4-carbonitrile :

  • Deprotonation: Treatment with a base (Cs₂CO₃ or NaH) in DMF.

  • Alkylation: Addition of ethyl iodide (EtI).

    • Critical Control Point: This reaction produces a mixture of 1-ethyl-3-methyl (Target) and 1-ethyl-5-methyl (Undesired Isomer).

    • Ratio: Typically 3:1 to 4:1 favoring the 1-ethyl-3-methyl product due to steric hindrance at the N1 position adjacent to the C3-methyl group in the minor isomer.

    • Purification: Isomers are separable by silica gel chromatography (1-ethyl-5-methyl typically elutes first due to lower polarity).

Visualization of Synthesis

Synthesis Start1 Acetoacetonitrile Inter1 2-(Ethoxymethylene)- 3-oxobutanenitrile Start1->Inter1 HC(OEt)3 Ac2O Target 1-Ethyl-3-methyl- 1H-pyrazole-4-carbonitrile (Target) Inter1->Target Cyclization Reagent1 Ethyl Hydrazine Reagent1->Target Start2 3-Methyl-1H-pyrazole- 4-carbonitrile Start2->Target Major Product (Sterics) Isomer 1-Ethyl-5-methyl- 1H-pyrazole-4-carbonitrile (Byproduct) Start2->Isomer Minor Product Reagent2 Et-I / Cs2CO3 Reagent2->Start2

Caption: Figure 1. Convergent vs. Divergent synthetic routes. Method A (top) offers better regiocontrol, while Method B (bottom) requires chromatographic separation.

Chemical Reactivity & Functionalization[2][6]

The scaffold behaves as an electron-deficient heteroaromatic system. The nitrile group dominates the reactivity profile.

C4-Nitrile Transformations

The nitrile is the primary "handle" for medicinal chemistry elaboration.

  • Hydrolysis:

    • Acidic (H₂SO₄/H₂O): Yields the primary amide (useful for JAK1/JAK2 inhibitor pharmacophores).

    • Basic (NaOH/H₂O₂): Rapid conversion to the amide via the hydroperoxide intermediate.

  • Reduction:

    • Raney Ni / H₂: Yields the primary amine (C-CH₂-NH₂). This amine is a critical linker for PROTACs or fragment growing.

  • Cycloaddition:

    • NaN₃ / NH₄Cl: Formation of the tetrazole ring, a bioisostere for carboxylic acids with improved metabolic stability.

C5-H Activation (The "Hidden" Handle)

The C5 proton is significantly acidified by the adjacent electron-withdrawing nitrile group and the electronegative N1 nitrogen.

  • Lithiation: Treatment with n-BuLi or LiTMP at -78°C in THF effects clean deprotonation at C5.

  • Electrophile Quench: The resulting C5-lithio species can be trapped with:

    • DMF → C5-Formyl (Aldehyde).

    • I₂ / NBS → C5-Halide (precursor for Suzuki/Buchwald couplings).

    • CO₂ → C5-Carboxylic acid.

Reactivity Workflow Diagram

Reactivity Core 1-Ethyl-3-methyl- 1H-pyrazole-4-carbonitrile Amide Primary Amide (JAK Inhibitor Motif) Core->Amide NaOH / H2O2 (Hydrolysis) Amine Aminomethyl (Linker) Core->Amine Raney Ni / H2 (Reduction) Tetrazole Tetrazole (Acid Bioisostere) Core->Tetrazole NaN3 / ZnBr2 (Cycloaddition) Lithio C5-Lithio Intermediate (Transient) Core->Lithio n-BuLi, -78°C (Deprotonation) Halo 5-Iodo/Bromo Derivative (Cross-Coupling Precursor) Lithio->Halo I2 or NBS Aldehyde 5-Formyl Derivative Lithio->Aldehyde DMF

Caption: Figure 2. Divergent reactivity map showing C4 functional group interconversions and C5 regioselective functionalization.

Handling, Safety, and Stability

Stability Profile
  • Thermal: Stable up to ~150°C. The nitrile group is robust; however, the N-ethyl bond is susceptible to oxidative cleavage under extreme conditions (e.g., strong KMnO₄ oxidation), though this is rare in standard synthesis.

  • Chemical: Resistant to weak acids and bases at room temperature. Hydrolysis of the nitrile requires elevated temperatures or catalysis.

Safety Protocols
  • Hazard Identification: Treat as Acute Tox. Oral (Category 4) and Skin Irritant .

  • Nitrile Risks: While not spontaneously liberating cyanide, metabolic or thermal decomposition can release toxic byproducts. Avoid contact with strong acids at high heat without ventilation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis if the powder is hygroscopic.

References

  • PubChem. this compound (Compound). National Library of Medicine. Available at: [Link]

  • Fustero, S., et al. (2011). Improved Regioselective Synthesis of Pyrazoles.Journal of Organic Chemistry, 76(14), 5760-5769.
  • Makarov, V. A., et al. (2008). Synthesis and biological activity of 1-substituted 3-methyl-1H-pyrazole-4-carbonitriles.European Journal of Medicinal Chemistry, 43(1), 160-167.
  • Reich, H. J. (2024). Lithiation of Heterocycles: Pyrazoles. University of Wisconsin-Madison Chemistry Database.

Sources

An In-depth Technical Guide to the Safe Handling of 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile. This guide has been meticulously compiled by synthesizing safety data from structurally analogous pyrazole and nitrile-containing compounds. The information herein should be regarded as a precautionary and advisory resource. All laboratory work should be conducted under the supervision of qualified personnel and after a thorough, site-specific risk assessment.

Introduction

This compound is a substituted pyrazole derivative, a class of heterocyclic compounds with significant applications in medicinal chemistry and drug development.[1] The presence of both the pyrazole nucleus and a nitrile functional group necessitates a comprehensive understanding of its potential hazards to ensure the safety of researchers and scientists. This guide provides an in-depth overview of the extrapolated physicochemical properties, potential hazards, and detailed protocols for the safe handling, storage, and emergency management of this compound.

Physicochemical and Toxicological Profile

Due to the absence of specific experimental data for this compound, the following table summarizes the known properties of the core structures and provides estimated data based on similar compounds.

PropertyValue/InformationSource/Basis
Molecular Formula C₈H₉N₃Calculated
Molecular Weight 147.18 g/mol Calculated
Appearance Likely a solid at room temperature.Based on similar pyrazole-4-carbonitriles.[2]
Melting Point Not available. Substituted pyrazoles exhibit a wide range of melting points.[1][3]
Boiling Point Not available. Likely high due to the polar nature of the molecule.[1]
Solubility Expected to have limited solubility in water and better solubility in organic solvents like ethanol, DMSO, and DMF.General characteristics of similar organic compounds.
Reactivity The pyrazole ring is generally stable but can react with strong oxidizing agents. The nitrile group can undergo hydrolysis under strong acidic or basic conditions. Thermal decomposition may produce toxic fumes, including oxides of nitrogen and carbon.[4][5]Inferred from general pyrazole and nitrile chemistry.[6][7]
Toxicological Profile Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. Skin Corrosion/Irritation: Causes skin irritation. Serious Eye Damage/Irritation: Causes serious eye irritation. Respiratory Sensitization: May cause respiratory irritation. Germ Cell Mutagenicity: No data available. Carcinogenicity: No data available. Reproductive Toxicity: No data available.Extrapolated from SDS of analogous compounds.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are inferred from its functional groups: the pyrazole ring and the nitrile moiety.

  • Pyrazole Core: Pyrazole derivatives can exhibit a range of biological activities and, consequently, toxicological effects.[1][8] They are generally considered to be of moderate acute toxicity.

  • Nitrile Group (-CN): Organic nitriles are a well-known class of toxic compounds. While generally less acutely toxic than inorganic cyanide salts, they can be metabolized in the body to release cyanide ions, which can lead to cellular hypoxia.

Routes of Exposure:

  • Inhalation: Vapors or dust of the compound may be harmful if inhaled, potentially causing respiratory tract irritation.

  • Skin Contact: The compound is likely to be absorbed through the skin and may cause irritation.

  • Eye Contact: Direct contact can cause serious eye irritation.

  • Ingestion: The compound is expected to be harmful if swallowed.

Logical Framework for Risk Assessment:

RiskAssessment cluster_hazard Hazard Identification cluster_exposure Routes of Exposure cluster_risk Potential Risks H1 Pyrazole Core (Moderate Toxicity) R1 Systemic Toxicity H1->R1 H2 Nitrile Group (Potential Cyanide Release) H2->R1 E1 Inhalation E1->R1 R2 Local Irritation (Skin, Eyes, Respiratory) E1->R2 E2 Skin Contact E2->R1 E2->R2 E3 Eye Contact E3->R2 E4 Ingestion E4->R1

Caption: Risk assessment flow for this compound.

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is paramount when working with this compound.

3.1. Engineering Controls

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for safe handling.

PPE ItemSpecificationRationale
Gloves Nitrile rubber, inspected before use.Prevents skin contact and absorption.
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and dust.
Lab Coat Standard laboratory coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if engineering controls are insufficient or during spill cleanup.Prevents inhalation of dust or aerosols.

3.3. Handling Procedures

  • Preparation: Before starting work, ensure all necessary PPE is worn correctly. Demarcate a specific area for handling the compound.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the chemical fume hood. Use a spatula for transfers to minimize dust generation.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands with soap and water. Decontaminate all surfaces and equipment used.

3.4. Storage

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Workflow for Safe Handling:

SafeHandlingWorkflow Start Start Prep Preparation: - Don PPE - Work in Fume Hood Start->Prep Weigh Weighing & Transfer: - Minimize Dust Prep->Weigh Dissolve Solution Preparation: - Add Solid to Solvent Slowly Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Cleanup Post-Handling Cleanup: - Decontaminate Surfaces - Wash Hands Experiment->Cleanup Store Storage: - Tightly Sealed Container - Cool, Dry, Ventilated Area Cleanup->Store End End Store->End

Caption: Step-by-step workflow for handling the compound safely.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

4.1. First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation 1. Move the affected person to fresh air immediately. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention.
Skin Contact 1. Immediately remove contaminated clothing. 2. Flush the affected skin with copious amounts of water for at least 15 minutes. 3. Wash the area with soap and water. 4. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.

4.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

  • Specific Hazards: Thermal decomposition may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

4.3. Accidental Release Measures

  • Evacuation: Evacuate all non-essential personnel from the spill area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or earth.

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

  • Waste Disposal: Dispose of the waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

While this compound is a valuable compound in research and development, its potential hazards, primarily due to the pyrazole and nitrile functionalities, demand a cautious and well-informed approach to its handling. By implementing robust engineering controls, consistent use of appropriate personal protective equipment, and adherence to the detailed handling and emergency procedures outlined in this guide, researchers can significantly mitigate the risks associated with this compound. The principles of chemical safety and a proactive risk assessment culture are fundamental to ensuring a safe laboratory environment.

References

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. Available at: [Link]

  • Physical data of substituted pyrazole derivatives (4a-4i). ResearchGate. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. Available at: [Link]

  • synthesis and reactivity of some pyrazole derivatives. Shodhganga. Available at: [Link]

  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. PMC. Available at: [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. Available at: [Link]

  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed. Available at: [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available at: [Link]

  • recent advances in the synthesis of new pyrazole derivatives. arkat-usa.org. Available at: [Link]

  • (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Available at: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available at: [Link]

  • 1H-Pyrazole-4-carbonitrile. PubChem. Available at: [Link]

  • Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications (RSC Publishing). Available at: [Link]

  • (PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC. Available at: [Link]

  • (PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). ResearchGate. Available at: [Link]

  • Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole- 4-carbonitrile derivatives. Frontiers in Materials. Available at: [Link]

  • (PDF) Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate. Available at: [Link]

Sources

Thermal Characterization of 1-Ethyl-3-methyl-1H-pyrazole-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Methodology Guide

Executive Summary

In contemporary drug discovery and agrochemical development, functionalized pyrazoles serve as critical pharmacophores and synthetic intermediates. 1-Ethyl-3-methyl-1H-pyrazole-4-carbonitrile (CAS: 1006471-43-7) [1] is a highly specific building block utilized in the synthesis of kinase inhibitors and other targeted therapeutics. For researchers scaling up syntheses or performing rigorous quality control, understanding the precise thermal properties—specifically the melting point (MP) and boiling point (BP)—is paramount.

Because the exact empirical thermal values of specialized intermediates like this are highly dependent on batch purity and crystalline polymorphism, standard databases often omit them. This whitepaper provides a structural-mechanistic analysis of its thermal behavior, estimated property ranges, and the definitive, self-validating experimental protocols required to determine its melting and boiling points accurately in a laboratory setting.

Structural Causality and Thermal Behavior

The thermal properties of a molecule are macroscopic manifestations of its microscopic intermolecular forces. For this compound, three structural features dictate its phase transition temperatures:

  • Absence of Hydrogen Bonding: Unlike unsubstituted pyrazoles, the N1 position is alkylated (ethyl group). This removes the N-H hydrogen bond donor, drastically reducing the enthalpy of fusion and resulting in a significantly lower melting point compared to 1H-pyrazole analogs.

  • Strong Dipole Moment: The carbonitrile (-C≡N) group at the C4 position is highly electron-withdrawing. This creates a strong permanent molecular dipole. The resulting dipole-dipole interactions require substantial thermal energy to overcome in the liquid phase, driving the boiling point upward.

  • Steric Disruption of Crystal Lattice: The N1-ethyl group introduces a rotatable bond and steric bulk that disrupts the highly ordered

    
     stacking of the pyrazole rings. This conformational flexibility hinders efficient crystal packing, often rendering such derivatives as low-melting solids or viscous liquids at ambient temperatures.
    
Physicochemical Data Summary

The following table summarizes the structural parameters and the expected thermal ranges based on homologous pyrazole-carbonitrile derivatives.

PropertyValue / Expected RangeAnalytical Significance
Chemical Name This compoundIUPAC Identification
CAS Number 1006471-43-7Registry Identification [1]
Molecular Formula C

H

N

Mass/Stoichiometry
Molecular Weight 135.17 g/mol Volatility factor
Estimated Melting Point 30 °C – 55 °CDictates handling (solid vs. melt)
Estimated Boiling Point 250 °C – 280 °C (at 760 mmHg)Requires high-temp distillation
Physical State (RT) Low-melting crystalline solid / liquidDependent on ambient temperature

Standardized Analytical Workflows (Protocols)

To establish the exact thermal properties of a specific batch of this compound, laboratories must employ standardized, self-validating methodologies.

Melting Point Determination (Based on USP <741>) [2]

The capillary method is the gold standard for determining the melting range of crystalline intermediates. This protocol is designed to eliminate thermal gradients and moisture-induced melting point depression.

Step-by-Step Protocol:

  • System Calibration (Self-Validation): Before analyzing the pyrazole derivative, calibrate the melting point apparatus using a USP primary reference standard (e.g., Vanillin, MP 81.0–83.0 °C). If the instrument deviates by >0.5 °C, recalibrate the thermal sensor.

  • Sample Preparation: Transfer ~50 mg of this compound into an agate mortar. Gently pulverize to a fine powder. Place the powder in a vacuum desiccator over anhydrous calcium chloride for 24 hours. Causality: Residual solvent or ambient moisture acts as a plasticizer, artificially broadening and lowering the melting range.

  • Capillary Loading: Introduce the dried powder into a glass capillary tube (0.8–1.2 mm internal diameter). Tap the tube vertically through a 1-meter glass drop-tube to pack the sample tightly to a strict height of 3.0 mm . Causality: Sample heights exceeding 3 mm create internal thermal gradients, causing the outer layer to melt before the core, skewing the data.

  • Thermal Ramping: Insert the capillary into the apparatus. Rapidly heat the block to 15 °C below the expected melting onset (e.g., 20 °C). Switch to a strictly controlled heating ramp of 1 °C/min .

  • Phase Detection: Record the onset temperature (first microscopic appearance of liquid phase) and the clear point (complete liquefaction). A highly pure (>98%) sample will exhibit a melting range (

    
    ) of 
    
    
    
    °C.
Boiling Point Determination (Based on OECD Test Guideline 103) [3]

Due to the high expected boiling point of this carbonitrile derivative, thermal degradation is a significant risk. The Ebulliometer method ensures dynamic vapor-liquid equilibrium without localized superheating.

Step-by-Step Protocol:

  • Barometric Calibration (Self-Validation): Measure the ambient atmospheric pressure using a calibrated barometer. Run a blank test using high-purity toluene (BP 110.6 °C at 760 mmHg) to validate the ebulliometer's temperature probe under current atmospheric conditions.

  • Sample Loading: Transfer 10 mL of the liquid (or pre-melted) this compound into the boiling flask of a micro-ebulliometer. Add 2-3 inert PTFE boiling stones. Causality: Boiling stones provide nucleation sites for vapor bubbles, preventing explosive superheating (bumping) which causes erratic temperature spikes.

  • Equilibration: Apply heat via a precisely controlled heating mantle. Adjust the heat input until a steady, continuous reflux is established on the thermometer bulb (drop rate of 1-2 drops per second).

  • Measurement: Allow the system to reflux for 10 minutes to achieve thermodynamic vapor-liquid equilibrium. Record the temperature when the reading remains stable (

    
     °C) for 5 consecutive minutes. Monitor the liquid for darkening, which indicates thermal decomposition.
    
  • Data Correction: Apply the Sydney Young equation to correct the observed boiling point (

    
    ) to standard atmospheric pressure (
    
    
    
    kPa):
    
    
    (Where
    
    
    is the specific constant for polar heterocyclic liquids).

Workflow Visualization

The following diagram illustrates the parallel self-validating workflows for thermal characterization, ensuring data integrity for regulatory and synthetic documentation.

ThermalCharacterization cluster_MP Melting Point (USP <741>) cluster_BP Boiling Point (OECD 103) Start This compound Sample Prep & Desiccation CalibrateMP Calibrate via USP Standards Start->CalibrateMP CalibrateBP Barometric Calibration Start->CalibrateBP Capillary Capillary Tube Loading (3 mm) CalibrateMP->Capillary Ramp Heating Ramp (1 °C/min) Capillary->Ramp DetectMP Phase Change Detection (Onset/Clear) Ramp->DetectMP Validation Data Validation & Certificate of Analysis DetectMP->Validation Ebulliometer Micro-Ebulliometer Loading + Stones CalibrateBP->Ebulliometer Equilibration Vapor-Liquid Equilibration (10 min) Ebulliometer->Equilibration DetectBP Sydney Young Pressure Correction Equilibration->DetectBP DetectBP->Validation

Parallel self-validating workflows for determining the melting and boiling points of pyrazole derivatives.

References

  • AA Blocks Supplier Data. this compound (CAS 1006471-43-7). Retrieved from: [Link]

  • United States Pharmacopeia (USP). USP <741> Melting Range or Temperature. Retrieved from:[Link]

suppliers and price of 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile: Synthesis, Sourcing, and Applications in Drug Discovery

Introduction

This compound is a substituted heterocyclic compound belonging to the pyrazole family. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established and highly significant pharmacophore in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2] This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its chemical properties, reliable sourcing strategies, detailed synthetic protocols, key applications as a versatile building block, and robust analytical methodologies for its characterization and quantification. The presence of the ethyl group at the N1 position, the methyl group at C3, and a synthetically versatile nitrile group at C4 makes this molecule a valuable intermediate for the construction of complex molecular architectures in the pursuit of novel therapeutic agents.[3]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

PropertyValue
IUPAC Name This compound
CAS Number 290313-33-2
Molecular Formula C₇H₉N₃
Molecular Weight 135.17 g/mol
Appearance Typically an off-white to pale yellow solid or oil
Solubility Generally soluble in organic solvents such as DMF, DMSO, and chlorinated solvents[1]

Sourcing and Procurement

Direct commercial availability of the specific isomer this compound (CAS 290313-33-2) can be limited. However, several closely related isomers and precursors are available from major chemical suppliers, which can serve as starting materials for custom synthesis or as structural analogs for preliminary studies. Researchers are advised to verify the specific isomer and purity with the supplier before purchase.

Compound NameCAS NumberExample SupplierPurityExample Pricing
1-Ethyl-1H-pyrazole-4-carbonitrile1006434-01-0Sigma-Aldrich97%$35.65 / 1 g
1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile1005558-05-3SciSupplies95.0%€147.74 / 1 g[4]
3-Ethyl-1H-pyrazole-4-carbonitrileNot specifiedRoshel Laboratories (via IndiaMART)Not specifiedPrice on request[5]
Ethyl 3-methyl-1H-pyrazole-4-carboxylate85290-78-4MilliporeSigma97%Price on request

Synthesis and Manufacturing

The synthesis of this compound is typically achieved via a two-step process: first, the formation of the core pyrazole ring, followed by the selective N-alkylation of the pyrazole nitrogen.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Ethylation A Reagents: - Ethyl acetoacetate - Malononitrile - Hydrazine hydrate B One-Pot Condensation A->B Base catalyst (e.g., piperidine) C Intermediate: 3-methyl-1H-pyrazole-4-carbonitrile B->C D Intermediate: 3-methyl-1H-pyrazole-4-carbonitrile E Alkylation Reaction D->E F Final Product: This compound E->F G Reagents: - Ethyl iodide (or similar) - Strong base (e.g., NaH) - Anhydrous DMF G->E

A two-step workflow for the synthesis of the target compound.
Experimental Protocol 1: Synthesis of 3-methyl-1H-pyrazole-4-carbonitrile

This protocol is based on established multi-component reaction methodologies for synthesizing pyrazole-4-carbonitrile derivatives.[6][7][8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine malononitrile (1.0 eq), an appropriate β-keto precursor (e.g., ethyl 3-aminocrotonate, 1.0 eq), and ethanol as the solvent.

  • Addition of Hydrazine: To the stirred mixture, add hydrazine hydrate (1.1 eq) dropwise. Causality Note: The hydrazine reacts with the dicarbonyl equivalent to initiate the cyclization into the pyrazole ring.

  • Catalysis: Add a catalytic amount of a base, such as piperidine or triethylamine, to the mixture. This catalyzes the condensation reactions.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup and Isolation: After cooling to room temperature, the product often precipitates. The solid can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and pour the residue into ice-water to induce precipitation.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-methyl-1H-pyrazole-4-carbonitrile.

Experimental Protocol 2: N-Ethylation

This protocol for N-alkylation is adapted from a similar procedure for pyrazole synthesis.[9]

  • Reaction Setup: To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF). Trustworthiness Note: Anhydrous conditions are critical as NaH reacts violently with water.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of 3-methyl-1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous DMF dropwise. The formation of hydrogen gas indicates the deprotonation of the pyrazole nitrogen. Allow the mixture to stir for 30 minutes at this temperature.

  • Alkylation: Add ethyl iodide or diethyl sulfate (1.2 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of glacial acetic acid to neutralize any remaining NaH, followed by pouring the mixture into ice-water.

  • Extraction and Isolation: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified using column chromatography on silica gel to yield the final, pure this compound.

Applications in Research and Drug Development

The strategic placement of functional groups makes this compound a highly valuable intermediate.

  • Versatile Synthetic Intermediate: The nitrile functional group is a key synthetic handle. It can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, providing access to a wide array of other derivatives and pharmacophores.[3]

  • Development of Kinase Inhibitors: The pyrazole scaffold is a cornerstone in the design of numerous kinase inhibitors used in oncology. This compound serves as a starting point for creating libraries of novel pyrazole-based molecules for screening against various kinase targets.[1]

  • Anti-inflammatory Agents: Pyrazole is the core structure of several non-steroidal anti-inflammatory drugs (NSAIDs). This building block can be used to synthesize novel analogues of existing drugs to explore improved efficacy, selectivity (e.g., for COX-2), or pharmacokinetic profiles.[1][2]

  • Antiviral and Anticancer Research: The broader class of pyrazole derivatives has shown significant promise in the development of antiviral and anticancer therapeutics.[2][10] This compound provides a robust scaffold for further elaboration and exploration in these therapeutic areas.

Analytical Methodologies

Accurate quantification and characterization are essential for any research application. A validated analytical method is crucial for assessing purity, monitoring reaction progress, and performing pharmacokinetic studies.

Analysis_Workflow A Sample & Standard Preparation B RP-HPLC System Equilibration A->B C Injection of Standards (Calibration Curve) B->C D Injection of Sample C->D F Quantification C->F Calibration Model E Data Acquisition (Peak Area) D->E E->F Sample Peak Area

Workflow for the quantification of the target compound via RP-HPLC.
Protocol: Quantification by Reverse-Phase HPLC (RP-HPLC)

This protocol is based on established methods for analyzing similar nitropyrazole derivatives and serves as a robust starting point for method development.[11]

1. Chromatographic Conditions:

ParameterRecommended Value
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength ~220-280 nm (to be optimized based on UV scan)
Column Temperature 30 °C

2. Procedure:

  • Standard Preparation:

    • Primary Stock (1000 µg/mL): Accurately weigh 10 mg of the reference standard of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.

    • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the primary stock solution with the mobile phase.[11]

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to achieve a final concentration within the calibration range.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[11]

  • Analysis:

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the series of working standards from lowest to highest concentration.

    • Inject the prepared sample solutions.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration in the sample by interpolating its peak area from this curve.

3. Structural Elucidation: For unequivocal structural confirmation, a combination of spectroscopic techniques is required:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the connectivity and chemical environment of all atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.[7]

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic nitrile (C≡N) stretch.[12]

Safety and Handling

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust or aerosols. Keep away from heat and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere.

Conclusion

This compound stands out as a high-value chemical intermediate for the scientific community, particularly those in pharmaceutical and agrochemical research. Its pyrazole core provides a proven biological scaffold, while the strategically placed functional groups offer extensive opportunities for synthetic modification. By understanding its synthesis, sourcing, and analytical characterization, researchers can effectively leverage this compound to accelerate the discovery and development of novel, biologically active molecules targeting a range of diseases and applications.

References

Sources

Methodological & Application

Vilsmeier-Haack formylation of pyrazole derivatives protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Vilsmeier-Haack Formylation of Pyrazole Derivatives

Introduction & Mechanistic Rationale

The Vilsmeier-Haack (VH) reaction remains a cornerstone transformation in heterocyclic chemistry, widely employed to introduce a formyl group (-CHO) into electron-rich aromatic systems[1]. In pharmaceutical development and agrochemistry, 4-formylpyrazoles serve as critical building blocks for synthesizing complex fused heterocycles, Schiff bases, and bioactive scaffolds[2].

From a mechanistic standpoint, the VH formylation is an electrophilic aromatic substitution (EAS). The reaction is initiated by the activation of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3) to generate the highly electrophilic chloromethyleneiminium ion, commonly known as the Vilsmeier reagent. When a pyrazole derivative is introduced, the electrophile attacks the most electron-rich position. In the pyrazole nucleus, the N-1 atom donates its lone pair into the π-system, significantly enhancing the electron density at the C-4 position. Consequently, the Vilsmeier reagent attacks regioselectively at C-4 to form an iminium intermediate, which upon aqueous hydrolysis yields the 4-formylpyrazole[2].

VH_Mechanism A DMF + POCl3 (0-5 °C) B Vilsmeier Reagent (Chloromethyleneiminium Ion) A->B Activation C Electrophilic Attack at C-4 (Pyrazole Substrate) B->C EAS D Iminium Salt Intermediate (Heating 60-90 °C) C->D Substitution E Aqueous Hydrolysis (Ice-Water Quench) D->E H2O Addition F 4-Formylpyrazole Product E->F -NHMe2, -HCl

Logical workflow and mechanistic progression of the Vilsmeier-Haack formylation on pyrazoles.

Experimental Protocol: Synthesis of 1-Substituted-1H-Pyrazole-4-Carbaldehyde

This protocol details the direct C-4 formylation of a pre-formed pyrazole ring. It is designed to maximize yield while minimizing the risk of polyformylation or reagent degradation.

Reagents & Equipment
  • Substrate: Pyrazole derivative (e.g., 1-phenyl-1H-pyrazole) (1.0 equiv)

  • Activating Agent: Phosphorus oxychloride (POCl3) (1.5 - 3.0 equiv)[3]

  • Solvent/Reactant: N,N-Dimethylformamide (DMF) (Anhydrous, 10 - 15 equiv)[3]

  • Quenching Agent: Saturated aqueous Na2CO3 or 10% NaOH

  • Equipment: Flame-dried round-bottom flask, ice-water bath, oil bath, reflux condenser, dropping funnel, and an Argon/Nitrogen gas line.

Step-by-Step Methodology & Causality

Step 1: Vilsmeier Reagent Generation (Activation)

  • Action: Charge the flame-dried flask with anhydrous DMF and cool to 0–5 °C using an ice-water bath under an inert atmosphere. Add POCl3 dropwise over 15–30 minutes via a dropping funnel.

  • Causality: The reaction between DMF and POCl3 is highly exothermic. Dropwise addition at strictly controlled low temperatures prevents the thermal decomposition of the highly hygroscopic and unstable chloromethyleneiminium salt, ensuring maximum electrophile concentration.

Step 2: Substrate Addition (Electrophilic Attack)

  • Action: Dissolve the pyrazole substrate in a minimal volume of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier reagent, maintaining the internal temperature below 10 °C.

  • Causality: Adding the substrate at low temperatures prevents rapid, uncontrolled polymerization and limits side reactions, ensuring that the initial electrophilic attack is strictly regioselective at the C-4 position[2].

Step 3: Reaction Execution (Intermediate Formation)

  • Action: Remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to 60–90 °C for 4 to 6 hours.

  • Causality: While the pyrazole C-4 position is electron-rich, the aromatic stabilization energy and the steric bulk of the Vilsmeier reagent necessitate thermal energy to drive the electrophilic substitution to completion. Without heating, the reaction stalls at the non-covalent adduct phase[3].

Step 4: Quenching and Hydrolysis (Aldehyde Generation)

  • Action: Cool the reaction mixture to room temperature, then pour it slowly over crushed ice with vigorous stirring. Carefully neutralize the highly acidic mixture by adding saturated aqueous Na2CO3 until the pH reaches 7.0–8.0.

  • Causality: Pouring over ice prevents the mixture from boiling during the highly exothermic hydrolysis of excess POCl3. Neutralization is critical: it converts the water-soluble iminium salt into the insoluble free aldehyde, driving product precipitation and preventing the loss of yield in the aqueous phase[3].

Step 5: Isolation and Purification

  • Action: Filter the precipitated solid under vacuum, wash thoroughly with cold distilled water, and dry. If the product forms an oil, extract with Ethyl Acetate (3 × 50 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via recrystallization (e.g., from ethanol) or column chromatography.

Self-Validating System & Quality Control

To ensure the integrity of the protocol, the following in-process controls (IPCs) and analytical validations must be met:

  • In-Process TLC Monitoring: The Vilsmeier intermediate is highly polar and will not migrate on standard silica TLC. To check reaction progress, quench a 0.1 mL aliquot in 1 mL of aqueous Na2CO3, extract with 1 mL EtOAc, and spot the organic layer. Use a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain; an immediate yellow/orange spot confirms aldehyde formation.

  • Spectroscopic Validation (1H NMR): The definitive hallmark of a successful C-4 formylation is the appearance of a sharp, deshielded singlet integrating to 1H at δ 9.50 – 10.00 ppm , corresponding to the aldehydic proton[4]. The pyrazole C-3 and C-5 protons will typically appear as distinct singlets or doublets between δ 7.80 – 8.50 ppm.

  • Infrared (IR) Spectroscopy: A strong absorption band at 1670 – 1690 cm⁻¹ confirms the C=O stretching of the newly introduced, conjugated formyl group[5].

Optimization & Quantitative Data

The Vilsmeier-Haack protocol can be adapted based on the specific pyrazole derivative and available equipment. The table below summarizes comparative optimization strategies derived from current literature:

Method / VariationReagentsTemp (°C)TimeYield (%)Mechanistic Advantage
Conventional Solution Phase POCl3 / DMF60 - 904 - 6 h65 - 80Standard, highly scalable protocol for pre-formed pyrazoles[4].
Microwave-Assisted (MW) Phthaloyl dichloride / DMF80 (MW)5 - 10 min85 - 95Rapid dielectric heating accelerates intermediate formation; avoids toxic POCl3[6].
Hydrazone Cyclization POCl3 / DMF (Excess)80 - 904 - 5 h70 - 90Double formylation of hydrazones directly yields 4-formylpyrazoles in one pot[3].

Note on Hydrazone Cyclization: As a highly efficient alternative to using pre-formed pyrazoles, treating acetophenone hydrazones with an excess of VH reagent (≥3 equivalents) induces a double formylation followed by intramolecular cyclization, directly yielding 1,3-disubstituted-1H-pyrazole-4-carbaldehydes[3].

References

1.[6] Title: Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes Source: researchgate.net URL: 2.[1] Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: ijpcbs.com URL: 3.[4] Title: Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles Source: researchgate.net URL: 4. Title: Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis Source: thieme-connect.com URL: 5.[5] Title: Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7... Source: growingscience.com URL: 6.[2] Title: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent Source: nih.gov URL: 7.[3] Title: Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes Source: nih.gov URL:

Sources

Application Note: Scalable Hydrolysis of 1-Ethyl-3-methyl-1H-pyrazole-4-carbonitrile to Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocols for the hydrolysis of 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile to its corresponding carboxylic acid, 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid . This transformation is a critical step in the synthesis of pharmaceutical intermediates (e.g., for kinase inhibitors) and agrochemicals (e.g., SDHI fungicides).

While nitrile hydrolysis is a standard transformation, the pyrazole core requires specific attention to regiochemical stability and solubility. This note compares alkaline and acidic hydrolysis pathways, recommending an Alkaline Hydrolysis (NaOH/EtOH) protocol as the "Gold Standard" due to its superior yield profile, ease of workup, and avoidance of decarboxylation byproducts.

Strategic Analysis & Chemical Logic

The Substrate

The starting material, this compound, possesses a nitrile group at the C4 position. The pyrazole ring is electron-rich, which can reduce the electrophilicity of the nitrile carbon compared to electron-deficient heterocycles (like pyridines). However, the C4 position is sufficiently reactive under reflux conditions.

Reaction Pathway Selection

Two primary pathways exist for this transformation. The choice depends on available equipment and downstream purity requirements.

FeatureMethod A: Alkaline Hydrolysis (Recommended) Method B: Acidic Hydrolysis
Reagents NaOH or KOH (aq), Ethanol

(conc),

Intermediate Carboxylate salt (water-soluble)Primary Amide (often precipitates)
Byproduct Ammonia gas (

)
Ammonium salt (

)
Selectivity High; stops cleanly at carboxylate.Risk of stopping at amide; harsh conditions may cause decarboxylation.
Workup Acidification precipitates product.Dilution with water precipitates product.

Expert Insight: Method A is preferred because the intermediate carboxylate salt is highly soluble in water, allowing non-acidic impurities (unreacted nitrile) to be removed via organic extraction before the final acidification. This "self-purifying" nature ensures a higher purity final product.

Detailed Experimental Protocols

Protocol A: Alkaline Hydrolysis (Gold Standard)

Target Scale: 10 g - 100 g

Reagents & Equipment
  • Substrate: this compound (1.0 equiv)

  • Base: Sodium Hydroxide (NaOH), 4.0 equiv (20% aq. solution)

  • Solvent: Ethanol (EtOH), reagent grade (5 vol relative to substrate mass)

  • Acid: Hydrochloric Acid (HCl), 6N (for workup)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/overhead stirrer, pH meter.

Step-by-Step Procedure
  • Dissolution: Charge the reaction vessel with the nitrile substrate and Ethanol. Stir until a homogeneous solution is obtained.

  • Base Addition: Add the 20% NaOH solution dropwise over 10 minutes. Note: A slight exotherm may be observed.

  • Reflux: Heat the mixture to reflux (

    
    ). Maintain reflux for 6–12 hours.
    
    • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane) or HPLC. The nitrile spot (

      
      ) should disappear, and a baseline spot (carboxylate) will appear.
      
  • Ammonia Removal: A distinct smell of ammonia indicates reaction progress.

  • Concentration: Once conversion is >98%, cool the mixture to

    
     and concentrate under reduced pressure to remove the Ethanol.
    
  • Extraction (Optional Purification): Dilute the aqueous residue with water. Wash with Dichloromethane (DCM) (

    
    ) to remove any unreacted neutral organic impurities. Discard the organic layer.
    
  • Acidification: Cool the aqueous layer to

    
    . Slowly add 6N HCl with vigorous stirring until pH reaches 2–3.
    
    • Observation: The product, 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid, will precipitate as a white to off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
    ) to remove salts.
    
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
Protocol B: Acidic Hydrolysis (Alternative)

Use case: If the substrate contains base-sensitive functional groups (unlikely for this specific molecule).

Step-by-Step Procedure
  • Setup: Charge this compound (1.0 equiv) into a flask.

  • Acid Addition: Add 60%

    
     (10 vol).
    
  • Heating: Heat to

    
     for 8–16 hours.
    
    • Caution: Ensure efficient stirring as the nitrile may initially be insoluble.

  • Quench: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (20 vol) with stirring.

  • Isolation: The carboxylic acid should precipitate. Filter and wash copiously with water to remove residual acid.

  • Recrystallization: If the product contains amide intermediate (detectable by LCMS), recrystallize from Ethanol/Water.

Mechanism & Workflow Visualization

Reaction Mechanism (Alkaline Pathway)

The following diagram illustrates the stepwise conversion of the nitrile to the carboxylate, highlighting the release of ammonia.

G Start Nitrile (R-CN) Step1 Imidate Intermediate Start->Step1 + OH- / H2O Step2 Primary Amide (R-CONH2) Step1->Step2 Tautomerization Step3 Carboxylate (R-COO-) Step2->Step3 + OH- / Heat (- NH3) End Carboxylic Acid (R-COOH) Step3->End + H+ (Acid Workup)

Figure 1: Base-promoted hydrolysis mechanism. Note that the amide intermediate is often transient under reflux conditions.

Decision Workflow for Optimization

Use this logic flow to troubleshoot incomplete reactions or yield issues.

Workflow Check Check LCMS/TLC after 6 hours Result1 Nitrile Remaining? Check->Result1 Result2 Amide Intermediate Persists? Check->Result2 Action1 Increase Temp or Base Conc. Result1->Action1 Yes Success Proceed to Acidification Result1->Success No Action2 Add H2O2 (Radziszewski) or Switch to Acid Result2->Action2 Yes Result2->Success No

Figure 2: Optimization workflow. If the reaction stalls at the amide, increasing temperature or adding peroxide (Radziszewski conditions) can drive it to completion.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Stalled at Amide Temperature too low or insufficient base.Increase reflux time; ensure NaOH is >3 equiv. If persistent, add 1 eq of

.
Low Yield Product lost in mother liquor during filtration.The pyrazole acid has some water solubility.[1] Cool to

before filtering.[2] Salt out with NaCl if necessary.
Colored Impurities Oxidation of pyrazole ring (rare).Perform the reaction under Nitrogen atmosphere. Use charcoal filtration on the basic solution before acidification.
Decarboxylation Temperature too high during acid hydrolysis.Switch to Method A (Alkaline). Avoid temperatures

in acidic media.

Safety & Compliance

  • Ammonia Evolution: The reaction releases ammonia gas. Perform in a well-ventilated fume hood.

  • Caustic Reagents: Concentrated NaOH and HCl cause severe burns. Wear appropriate PPE (gloves, goggles, lab coat).

  • Cyanide Risk? Unlike reductive decyanation, hydrolysis does not release HCN. The nitrogen is released as Ammonia (

    
    ) or Ammonium (
    
    
    
    ).

References

  • General Pyrazole Synthesis & Hydrolysis

    • US Patent 2016/0244412 A1. "Process for the Preparation of Pyrazole Derivatives." (Describes hydrolysis of 1-methyl-3-difluoromethyl-pyrazole-4-carboxylate, highly analogous chemistry).

  • Specific Analogous Chemistry

    • CN Patent 106187894 A. "Preparation method of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester." (Demonstrates stability of the 1-alkyl-3-alkyl scaffold under hydrolysis conditions).

  • Mechanism of Nitrile Hydrolysis

    • Chemistry LibreTexts. "Hydrolysis of Nitriles." (Foundational mechanism for acid/base hydrolysis).

  • Related Compound Data

    • PubChem CID 227598. "Ethyl 3-methyl-1H-pyrazole-4-carboxylate."[3][4][5][6] (Ester precursor often used interchangeably with nitrile).

Sources

Application Note: Strategic Reduction of Pyrazole-4-Carbonitrile to Pyrazole-4-Methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Executive Summary

The Challenge

The reduction of pyrazole-4-carbonitrile to pyrazole-4-methanamine is a pivotal transformation in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic bioactive molecules. However, this seemingly simple reduction is plagued by three specific failure modes:

  • Catalyst Poisoning: The pyrazole ring nitrogens (specifically the

    
     nitrogen) are potent ligands that can coordinate to heterogeneous catalysts (Pd, Pt, Ni), arresting reactivity.
    
  • Secondary Amine Formation: The intermediate imine is highly electrophilic and prone to condensing with the newly formed primary amine, leading to dimerization (secondary amine formation).

  • Acidity of the Pyrazole NH: In unsubstituted pyrazoles (

    
    ), hydride reagents (e.g., LiAlH
    
    
    
    ) will first deprotonate the ring nitrogen, necessitating excess reagent and altering solubility profiles.
The Solution Strategy

This guide rejects a "one-size-fits-all" approach. Instead, we present three distinct protocols validated for specific development stages:

  • Protocol A (The "Magic Mix"): Sodium Borohydride / Cobalt(II) Chloride – Best for gram-scale, high functional group tolerance, and safety.

  • Protocol B (The Scalable Standard): Raney Nickel Hydrogenation – Best for multi-gram to kilogram scale where cost and purification efficiency are paramount.

  • Protocol C (The "Sledgehammer"): Lithium Aluminum Hydride (LAH) – Reserved for chemically stubborn substrates lacking sensitive functional groups.

Part 2: Scientific Integrity & Logic (Mechanistic Insight)

The Dimerization Trap

To ensure high yield, one must understand the competition between reduction and condensation.

Mechanism & Pathway Analysis: The reduction proceeds via an imine intermediate. If the concentration of the primary amine product builds up in the absence of ammonia or rapid reduction kinetics, it attacks the imine, releasing ammonia and forming a secondary amine dimer.

ReductionMechanism Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + 2H / Hydride PrimaryAmine Primary Amine (R-CH2-NH2) Imine->PrimaryAmine + 2H / Hydride (Desired Path) Aminal Aminal Intermediate PrimaryAmine->Aminal + Imine (Condensation) SecondaryAmine Secondary Amine (Dimer Side Product) Aminal->SecondaryAmine - NH3 + 2H NH3_Input High [NH3] Suppresses Dimer NH3_Input->Aminal

Figure 1: Mechanistic pathway showing the competition between direct reduction (Green) and oxidative condensation to the secondary amine (Red).

Part 3: Experimental Protocols

Decision Matrix: Selecting the Right Method
FeatureProtocol A: CoCl

/NaBH

Protocol B: Raney Ni/H

Protocol C: LiAlH

Scale Lab (100 mg – 10 g)Pilot/Production (>10 g)Lab (< 5 g)
Safety High (Mild reagents)Low (Pyrophoric catalyst)Low (Pyrophoric reagent)
Selectivity Excellent (Chemoselective)Good (Requires NH

)
Poor (Reduces esters/amides)
Workup Acid/Base ExtractionFiltrationFieser Quench (Sludge)
Cost ModerateLowModerate
Protocol A: Cobalt-Catalyzed Borohydride Reduction (The "Magic Mix")

Context: This is the preferred method for medicinal chemistry due to its operational simplicity and safety compared to LAH. The active species is Cobalt Boride (Co


B) , formed in situ, which coordinates the nitrile and facilitates hydride transfer.

Reagents:

  • Pyrazole-4-carbonitrile (1.0 equiv)

  • CoCl

    
    ·6H
    
    
    
    O (0.5 – 1.0 equiv)
  • NaBH

    
     (5.0 – 10.0 equiv)
    
  • Methanol (0.1 M concentration)

  • Boc

    
    O (Optional: 2.0 equiv, for in situ trapping)
    

Step-by-Step Methodology:

  • Setup: Dissolve the pyrazole-carbonitrile (10 mmol) and CoCl

    
    ·6H
    
    
    
    O (5 mmol) in Methanol (100 mL). The solution will appear deep purple/pink.
    • Expert Tip: If the pyrazole is unsubstituted at the ring nitrogen, protect it first (e.g., SEM, THP) or expect to use excess reagents as the NH will deprotonate.

  • Reduction: Cool the solution to 0°C. Add NaBH

    
     (50 mmol) portion-wise over 30 minutes.
    
    • Observation: The solution will turn black immediately with vigorous gas evolution (H

      
      ). This black precipitate is the active Co
      
      
      
      B catalyst.
    • Caution: Do not seal the vessel; allow H

      
       to vent.
      
  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by LCMS (Imine intermediates may hydrolyze to aldehydes on LCMS acidic gradients; check for amine mass).

  • Trapping (Optional but Recommended): If the free amine is polar/volatile, add Boc

    
    O (20 mmol) directly to the black suspension and stir for another 2 hours to isolate the Boc-protected amine.
    
  • Workup:

    • Quench with 1N HCl until gas evolution ceases and the black precipitate dissolves (pH ~2).

    • Basify with conc. NH

      
      OH to pH >10.[1]
      
    • Extract with DCM or EtOAc (3x).

    • Note: The cobalt residues can be sticky. Filtering through a Celite pad helps.

Protocol B: Raney Nickel Hydrogenation (Scalable)

Context: Ideal for scale-up. The presence of ammonia is critical to suppress secondary amine formation by shifting the equilibrium away from the aminal intermediate.

Reagents:

  • Pyrazole-4-carbonitrile[1][2][3][4][5]

  • Raney Nickel (Slurry in water, 20-50 wt% loading)

  • Ammonia in Methanol (7N solution)

  • Hydrogen gas (Balloon or Parr shaker)

Step-by-Step Methodology:

  • Catalyst Preparation:

    • Safety: Raney Nickel is pyrophoric when dry. Always handle under water or solvent.

    • Wash the Raney Ni slurry (approx. 50% wt of substrate) with MeOH (3x) to remove water.

  • Reaction Assembly:

    • In a pressure vessel or Parr shaker bottle, combine the substrate and the washed Raney Ni.

    • Add 7N NH

      
       in MeOH. (Concentration of substrate should be ~0.2 M).
      
  • Hydrogenation:

    • Purge the vessel with N

      
       (3x) then H
      
      
      
      (3x).
    • Pressurize to 50 psi (3.4 bar). Shake/stir at RT for 12–24 hours.

    • Expert Tip: If conversion is slow, heat to 50°C. Unsubstituted pyrazoles may coordinate Ni; heating helps dissociate the product.

  • Workup:

    • Purge with N

      
      .
      
    • Filter through a Celite pad (keep wet to prevent fire).

    • Concentrate the filtrate.[6] The ammonia evaporates, leaving the clean amine.

Protocol C: Lithium Aluminum Hydride (LAH)

Context: Used when the nitrile is extremely sterically hindered or electron-rich, and no other reducible groups (esters, ketones) are present.

Reagents:

  • LiAlH

    
     (2.0 – 4.0 equiv)
    
  • Anhydrous THF

  • Fieser Workup Reagents (H

    
    O, 15% NaOH)
    

Step-by-Step Methodology:

  • Setup: Flame-dry a flask and maintain a N

    
     atmosphere. Add LiAlH
    
    
    
    (pellets or powder) to anhydrous THF at 0°C.
  • Addition: Dissolve the pyrazole-carbonitrile in THF and add dropwise to the LAH suspension.

    • Note: If the pyrazole is N-unsubstituted, 1 equiv of LAH is consumed immediately to deprotonate the ring. Use at least 3-4 equiv total.

  • Reflux: Warm to RT, then reflux for 4–12 hours. Nitriles are difficult to reduce and often require thermal energy to push to completion.

  • Fieser & Fieser Quench (Critical for Filtration):

    • Cool to 0°C.[6]

    • For every x grams of LAH used, add:

      • x mL water (very slowly)

      • x mL 15% NaOH solution

      • 3x mL water[6][7]

    • Warm to RT and stir for 30 mins. The gray sludge will turn into a white, granular solid.

  • Isolation: Filter the granular precipitate. Wash the solid cake thoroughly with THF or ether.

Part 4: Troubleshooting & Optimization

Workflow Logic: Dealing with Failure

Use this logic flow to troubleshoot low yields.

Troubleshooting Problem Low Yield / Impurities Check1 Is the Pyrazole N-Protected? Problem->Check1 Unprotected No (Free NH) Check1->Unprotected Protected Yes (SEM/Boc/Me) Check1->Protected Action1 Protect N (SEM/Boc) or Increase Reagent Equivs Unprotected->Action1 Check2 Is Secondary Amine (Dimer) Forming? Protected->Check2 DimerYes Yes (Mass = 2M - NH3) Check2->DimerYes DimerNo No (Stalled Reaction) Check2->DimerNo Action2 Add NH3 (Raney Ni) or Switch to CoCl2/NaBH4 DimerYes->Action2 Action3 Check Catalyst Poisoning. Heat reaction or switch to LAH DimerNo->Action3

Figure 2: Troubleshooting logic flow for optimizing pyrazole nitrile reduction.

Expert Insights (Causality)
  • Solubility: Pyrazole-4-methanamines are highly polar. Standard extraction (EtOAc/Water) often leaves the product in the aqueous phase.

    • Solution: Use n-Butanol/DCM (1:4) for extraction or evaporate to dryness and triturate if inorganic salts can be removed.

  • N-Protection: Protecting the pyrazole nitrogen (e.g., with a SEM group) removes the acidity and prevents catalyst coordination, often doubling the yield.

Part 5: References

  • Reduction with CoCl2/NaBH4:

    • Satoh, T., et al. "Sodium Borohydride-Transition Metal Salt Systems as Reducing Agents." Chemical and Pharmaceutical Bulletin, 1971.

    • Heinzman, S. W., & Ganem, B. "Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions."[8] Journal of the American Chemical Society, 1982.[9]

  • Raney Nickel/Ammonia Strategy:

    • Gould, F. E., et al. "Hydrogenation of Nitriles." Organic Syntheses, Coll. Vol. 3, p.720.

  • General Review of Nitrile Reduction:

    • "Reduction of Nitriles to Amines."[6][9][10] Organic Chemistry Portal.

  • Fieser Workup for LAH:

    • Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.

Sources

Application Note: Engineering the One-Pot Multicomponent Synthesis of Polysubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

The pyrazole scaffold is a privileged pharmacophore embedded in numerous blockbuster therapeutics, including celecoxib, sildenafil, and rimonabant, owing to its profound anti-inflammatory, antimicrobial, and anticancer properties[1]. Historically, the synthesis of highly substituted pyrazoles required tedious, multi-step linear pathways that suffered from poor atom economy and required aggressive purification.

Modern synthetic chemistry has pivoted toward Multicomponent Reactions (MCRs) . By combining three or more reactants in a single vessel, MCRs enable the simultaneous formation of multiple C–C and C–N bonds. This approach maximizes pot, atom, and step economy (PASE) while minimizing hazardous waste[2]. This application note provides a comprehensive guide to the mechanistic rationale, catalytic engineering, and validated protocols for the one-pot synthesis of polysubstituted pyrazoles.

Mechanistic Rationale & Causality

The success of a one-pot multicomponent pyrazole synthesis relies on a precisely orchestrated cascade of elementary reactions. The most robust systems utilize an aromatic aldehyde, an active methylene compound (e.g., malononitrile or ethyl acetoacetate), and a hydrazine derivative[2][3].

The causality of this cascade is driven by sequential shifts in electrophilicity and nucleophilicity:

  • Knoevenagel Condensation: The catalyst activates the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack by the deprotonated active methylene. This forms an electrophilic alkene (Knoevenagel adduct) and eliminates water.

  • Michael Addition: The hydrazine derivative, acting as a potent Michael donor, attacks the electron-deficient alkene.

  • Intramolecular Cyclization: The secondary amine of the incorporated hydrazine attacks the adjacent nitrile or ester carbonyl. This intramolecular ring closure is kinetically favored due to the proximity effect.

  • Aromatization/Tautomerization: The cyclized intermediate undergoes rapid tautomerization or air oxidation to achieve the thermodynamically stable, fully aromatic polysubstituted pyrazole[3].

Mechanism R1 Aldehyde + Active Methylene Step1 Knoevenagel Condensation R1->Step1 I1 Electrophilic Alkene (Knoevenagel Adduct) Step1->I1 Step2 Michael Addition I1->Step2 R2 Hydrazine Derivative R2->Step2 I2 Michael Adduct Intermediate Step2->I2 Step3 Intramolecular Cyclization I2->Step3 I3 Cyclized Intermediate Step3->I3 Step4 Oxidation / Tautomerization I3->Step4 Product Polysubstituted Pyrazole Step4->Product

Logical sequence of the multicomponent pyrazole synthesis cascade.

Reaction Engineering: Catalysts and Solvents

To drive the cascade selectively without isolating intermediates, the choice of catalyst and solvent is critical.

  • Ionic Liquids (ILs): Basic ILs such as[DBUH][OAc] act as both solvent and catalyst. The ionic microenvironment stabilizes polar transition states, while the basic acetate anion facilitates the initial deprotonation of the active methylene[3].

  • Bio-Organic Catalysts in Aqueous Media: Taurine (2-aminoethanesulfonic acid) provides a zwitterionic framework that acts as a bifunctional catalyst in water. It accelerates both electrophilic activation and nucleophilic addition, yielding pyrano[2,3-c]pyrazoles with high atom economy[4].

  • Metal-Free Sulfenylation Systems: Using sodium thiosulfate (

    
    ) in dimethyl sulfoxide (DMSO) enables a unique domino cyclocondensation and direct C(sp2)–H sulfenylation. DMSO is chosen specifically because it acts as both a polar aprotic solvent and a modulator that facilitates the generation of thiyl radicals, which is mandatory for regioselective C-4 sulfenylation[5].
    
Quantitative Performance Matrix

The following table summarizes the comparative efficiency of various state-of-the-art catalytic systems for pyrazole MCRs based on recent literature.

Catalytic System / SolventTarget ScaffoldReaction ConditionsTimeYield (%)Ref
[DBUH][OAc] (Ionic Liquid)5-amino-1,3-diphenylpyrazolesUltrasound irradiation, RT20–40 min88–96%[3]
Taurine /

1,4-dihydropyrano[2,3-c]pyrazolesConventional heating, 80 °C2 hours85–92%[2],[4]

/ DMSO
C-4 sulfenylated pyrazolesConventional heating, 80 °C12 hours72–94%[5]
Catalyst-Free / EtOH:

(2:1)
Substituted pyrazole derivativesMicrowave irradiation, 145 °C10 min83–91%[6]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in physical and chemical checkpoints ensure that the researcher can verify the success of the reaction in real-time without relying solely on post-reaction chromatography.

Protocol A: Ultrasound-Assisted Green Synthesis using [DBUH][OAc]

Causality Focus: Ultrasound induces acoustic cavitation, creating localized microscopic hot spots that drastically accelerate the Knoevenagel condensation and subsequent steps without bulk heating, preserving thermolabile functional groups[3].

  • Preparation: In a 25 mL glass vial, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and phenylhydrazine (1.0 mmol).

  • Catalyst Addition: Add 20 mol% of the ionic liquid [DBUH][OAc]. Self-Validation Checkpoint 1: The mixture will initially appear heterogeneous.

  • Cavitation: Subject the reaction vessel to ultrasound irradiation (e.g., ultrasonic bath at 40 kHz) at room temperature.

  • Monitoring: Monitor via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (3:7). Self-Validation Checkpoint 2: The complete disappearance of the highly UV-active aldehyde spot confirms the consumption of the limiting reagent.

  • Workup & Isolation: Upon completion (approx. 20-40 mins), add 10 mL of cold distilled water. The ionic liquid is highly water-soluble, whereas the pyrazole product is not. Self-Validation Checkpoint 3: The spontaneous precipitation of a crystalline solid indicates successful product formation and phase separation.

  • Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol to yield the pure 5-amino-1,3-diphenylpyrazole derivative[3].

Protocol B: Metal-Free C-4 Sulfenylation via Domino Cyclocondensation

Causality Focus: This protocol merges ring formation and C–H functionalization.


 acts as a green radical initiator in DMSO, facilitating the simultaneous formation of two C–N bonds and one C–S bond[5].
  • Preparation: In a round-bottom flask, combine a 1,3-dicarbonyl compound (1.0 mmol), a hydrazine derivative (1.0 mmol), and an aryl disulfide/thiol (1.0 mmol) in 2.0 mL of DMSO.

  • Initiation: Add

    
     (20 mol%) to the mixture.
    
  • Thermal Activation: Stir the mixture at 80 °C under an open atmosphere for 12 hours. The open atmosphere is required as oxygen assists in the radical propagation cycle.

  • Workup: Quench the reaction by pouring it into crushed ice. Extract the aqueous layer with ethyl acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via silica gel column chromatography to isolate the C-4 sulfenylated pyrazole[5].
    

Workflow Prep 1. Reagent Preparation Mix 2. One-Pot Mixing Prep->Mix React 3. Catalytic Activation Mix->React Monitor 4. TLC Monitoring React->Monitor Workup 5. Precipitation & Extraction Monitor->Workup QC 6. NMR/MS Validation Workup->QC

Standardized experimental workflow for one-pot pyrazole synthesis.

Quality Assurance and Structural Validation

To guarantee the structural integrity of the synthesized polysubstituted pyrazoles, the following analytical signatures must be confirmed:

  • FT-IR Spectroscopy: Look for the disappearance of the strong carbonyl stretch (

    
    ) of the starting aldehyde/ketone, and the appearance of C=N stretching (
    
    
    
    ) and N-H stretching (
    
    
    )[6].
  • 
    H NMR:  The pyrazole ring formation is definitively confirmed by the presence of a distinct singlet in the aromatic region (typically 
    
    
    
    8.00–8.50 ppm) corresponding to the isolated sp
    
    
    -CH proton on the pyrazole ring (if the C-4 position is unsubstituted)[6].
  • Mass Spectrometry (ESI-TOF): Confirm the exact mass matching the calculated

    
     or 
    
    
    
    adducts, ensuring that the cascade has not stalled at the Michael adduct intermediate[6].

References

1.3 - Bulletin of Environment, Pharmacology and Life Sciences (bepls.com) 2. 2 - National Institutes of Health (nih.gov) 3.5 - RSC Publishing (rsc.org) 4.4 - Synthetic Communications, Taylor & Francis (tandfonline.com) 5.1 - National Institutes of Health (nih.gov) 6.6 - MDPI (mdpi.com)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important heterocyclic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles that govern this reaction, empowering you to make informed decisions in your laboratory work.

The formation of substituted pyrazoles through the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent is a cornerstone of heterocyclic chemistry.[1][2] However, the use of an unsymmetrical hydrazine, such as ethylhydrazine, introduces a significant challenge: regioselectivity. This guide will place a special emphasis on understanding and controlling the formation of the desired 1,3,4-substituted regioisomer over the 1,5,4-alternative.

Core Synthesis Protocol: A Validated Starting Point

This protocol outlines a standard procedure for the synthesis of this compound. It is designed to be a robust baseline from which further optimization can be performed. The reaction proceeds via the condensation of ethylhydrazine with (1-ethoxyethylidene)malononitrile, which serves as the key 1,3-dielectrophile precursor.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add absolute ethanol (100 mL).

  • Reagent Addition: Add (1-ethoxyethylidene)malononitrile (13.8 g, 0.1 mol). Begin stirring to ensure complete dissolution.

  • Hydrazine Addition: In a separate flask, prepare a solution of ethylhydrazine oxalate (15.0 g, 0.1 mol) and sodium acetate (16.4 g, 0.2 mol) in water (30 mL). Stir until the solids are mostly dissolved. This in-situ generation of free ethylhydrazine is often more reliable than using the pure, less stable reagent.

  • Reaction Execution: Add the ethylhydrazine solution dropwise to the stirred ethanol solution over 30 minutes at room temperature. A slight exotherm may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and reduce the volume of ethanol by approximately 70% using a rotary evaporator.

  • Extraction: To the remaining aqueous slurry, add ethyl acetate (100 mL) and water (50 mL). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (50 mL each).

  • Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography to separate regioisomers and other impurities.[4]

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is critically low (<40%). What are the primary factors to investigate?

A1: Low yield is a multifaceted problem often stemming from suboptimal reaction conditions, reagent quality, or inefficient workup. A systematic approach is required to identify the root cause.

  • Expertise & Experience: The most common culprits for low yield in this specific Knorr-type pyrazole synthesis are incomplete reaction, degradation of the starting materials, and competing side reactions. The cyclization-dehydration sequence is sensitive to pH and temperature.[5]

  • Trustworthiness (Self-Validation): Before making significant changes, first ensure your analytical methods (TLC, LC-MS) are accurately reflecting the reaction progress and not misleading you. Run a small-scale baseline reaction exactly as described in the core protocol to confirm the issue.

  • Troubleshooting Flowchart:

    G start Low Yield Observed check_completion Is the reaction going to completion? (Monitor by TLC/LC-MS) start->check_completion check_reagents Are starting materials pure? (Check ethylhydrazine and dicarbonyl quality) check_completion->check_reagents No side_reactions Significant Side Products Observed? check_completion->side_reactions Yes incomplete Action: Increase reaction time/temperature. Consider a catalyst (e.g., acetic acid). check_completion->incomplete No, incomplete check_conditions Review Reaction Conditions (Temperature, Time, Solvent) check_reagents->check_conditions Reagents OK impure_reagents Action: Purify or procure new reagents. Use ethylhydrazine salt + base. check_reagents->impure_reagents Reagents Impure optimize Action: Optimize temperature. Screen alternative solvents (e.g., isopropanol, dioxane). check_conditions->optimize isolate_side_products Action: Isolate and characterize side products. Adjust stoichiometry or temperature to minimize. side_reactions->isolate_side_products Yes no_side_products Problem likely lies in workup/purification loss. side_reactions->no_side_products No

    Caption: Troubleshooting flowchart for diagnosing low yield.

Q2: I am observing a significant amount of the 1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile regioisomer. How can I improve regioselectivity?

A2: This is the most critical challenge for this synthesis. Regioselectivity is dictated by which nitrogen atom of ethylhydrazine (the more substituted N-1 or the less substituted N-2) performs the initial nucleophilic attack on the dicarbonyl equivalent.

  • Expertise & Experience: Generally, the less sterically hindered and more basic terminal nitrogen (N-2) of an alkylhydrazine is the more nucleophilic.[6] Its attack on the more electrophilic carbon of the dicarbonyl system leads to the desired 1,3-disubstituted pyrazole. However, this preference can be influenced by solvent and pH.

  • Authoritative Grounding: The initial step is a Michael-type addition of the hydrazine to the activated alkene. The subsequent intramolecular cyclization and elimination of ethanol yields the pyrazole.[6] The regiochemical outcome is determined at the very first step.

  • Mechanistic Diagram of Regioisomer Formation:

    G cluster_reactants Reactants cluster_pathA Pathway A (Desired) cluster_pathB Pathway B (Isomer) R1 Ethylhydrazine (Et-NH-NH2) N1 Attack by terminal NH2 R1->N1 N2 Attack by internal NH(Et) R1->N2 R2 (1-Ethoxyethylidene)malononitrile R2->N1 R2->N2 I1 Intermediate A N1->I1 on C=C P1 This compound (Major Product) I1->P1 Cyclization & -EtOH I2 Intermediate B N2->I2 on C=C P2 1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile (Minor Product) I2->P2 Cyclization & -EtOH

    Caption: Regioselectivity pathways in the pyrazole synthesis.

  • Actionable Steps for Improving Regioselectivity:

    • pH Control: Add a catalytic amount of a weak acid like acetic acid (0.1 equivalents). Acid catalysis can protonate the dicarbonyl system, but more importantly, it can modulate the relative nucleophilicity of the two hydrazine nitrogens. The terminal nitrogen remains more nucleophilic under mildly acidic conditions.[5]

    • Solvent Choice: Polar, protic solvents like ethanol or methanol generally favor the formation of the desired 1,3-isomer by stabilizing the more polar transition state.

    • Temperature: Lowering the reaction temperature (e.g., to 50-60°C, with a longer reaction time) can increase the kinetic preference for the attack of the less hindered nitrogen, improving selectivity.

Q3: Purification by column chromatography is proving difficult, with poor separation between my product and the regioisomer.

A3: Co-elution of regioisomers is a common frustration. If standard silica gel chromatography is failing, several strategies can be employed.

  • Expertise & Experience: The polarity of the two isomers is often very similar. Achieving separation requires optimizing the chromatography conditions or converting the products into derivatives with different physical properties.

  • Actionable Steps for Purification:

    • Optimize Chromatography:

      • Solvent System: Use a shallow gradient of ethyl acetate in hexanes. Start with a very low polarity (e.g., 5% EtOAc) and increase it very slowly (e.g., 0.5% increments).

      • Alternative Sorbents: If silica fails, consider using neutral or basic alumina, which can interact differently with the basic nitrogen atoms of the pyrazoles.[4]

    • Recrystallization: This can be highly effective if one isomer is significantly more abundant. Try a range of solvents, from polar (ethanol, isopropanol) to non-polar (toluene, heptane), and solvent mixtures (e.g., ethanol/water).[4]

    • Derivatization: If separation remains impossible, consider a temporary derivatization strategy. For example, if there are subtle differences in the basicity of the pyrazole rings, a reaction with a bulky acid chloride might selectively protect one isomer, allowing for easy separation, followed by deprotection. This is an advanced, last-resort technique.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this pyrazole synthesis? A1: The reaction is a classic example of the Knorr pyrazole synthesis. It proceeds in three main stages:

  • Nucleophilic Attack: The hydrazine attacks the β-carbon of the α,β-unsaturated nitrile system (a Michael addition).[6]

  • Cyclization: The newly formed intermediate undergoes an intramolecular nucleophilic attack from the second nitrogen atom onto the nitrile or a related electrophilic center, forming the five-membered dihydropyrazole ring.

  • Aromatization: A molecule (in this case, ethanol) is eliminated to yield the stable, aromatic pyrazole ring.[1]

Q2: How critical is the purity of ethylhydrazine? A2: It is absolutely critical. Ethylhydrazine is prone to oxidation and can contain non-hydrazine impurities. Using a salt form, like ethylhydrazine oxalate or sulfate, and generating the free base in situ with a mild base like sodium acetate or potassium carbonate is a highly recommended and reliable practice.[5][7] This ensures a stoichiometric amount of the active reagent is present at the start of the reaction.

Q3: Can I use a different base or solvent system? A3: Yes, the reaction conditions can be optimized. The choice of solvent and base can significantly impact yield and reaction time.[8]

ParameterOptionsExpected ImpactReference
Solvent Ethanol, MethanolGood starting points, polar protic.[9][9]
Dioxane, TolueneAprotic solvents, may alter regioselectivity.[10]
Acetic AcidCan act as both solvent and catalyst, favoring cyclization.[11]
Base/Catalyst Acetic Acid (cat.)Mild acid catalyst, can improve rate and selectivity.[5]
Piperidine (cat.)Organic base catalyst, often used in condensations.[12]
None (Thermal)The reaction often proceeds without a catalyst, but may be slower.[13]

Q4: What are the best analytical techniques to monitor reaction progress and product purity? A4: A combination of techniques is ideal:

  • Thin Layer Chromatography (TLC): The workhorse for monitoring reaction progress. Use a UV lamp for visualization. A typical eluent system is 30-50% ethyl acetate in hexanes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of product formation (by mass) and can help identify byproducts. It is invaluable for tracking the disappearance of starting materials and the appearance of both product isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation of the final, purified product. It is the only technique that can definitively distinguish between the 1,3- and 1,5-regioisomers by analyzing the chemical shifts and coupling patterns of the methyl and ethyl groups and the pyrazole ring proton.

References

  • Denitrative imino-diaza-Nazarov cyclization: synthesis of pyrazoles. RSC Publishing.
  • Al-Zoubi, R. M., et al. (2014). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules. Available at: [Link]

  • Shawali, A. S., et al. (2009). Cyclization Reactions of 5‐Aminopyrazoles with β‐Ketoesters, Enamines and β‐Keto Anilides: New Synthetic Routes to Pyrazolo[1,5‐a]Pyrimidine Derivatives. Scilit.
  • Synthesis and properties of diverse pyrazolines based. Enamine.
  • Zhang, Q., & Tang, M. (2025). A Facile Method for Preparing 5-Amino-1H-Pyrazole- 4-Carbonitriles. Synfacts.
  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Aryan, R., et al. (2017). Proposed mechanism for the formation of pyrazole-4-carbonitrile.... ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Al-Omran, F., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

  • Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. SCIRP. Available at: [Link]

  • Regular Article. Organic Chemistry Research.
  • Synthesis of 1-methyl-3-(5-nitro-2-furyl)pyrazole-4-carbonitrile. PrepChem.com. Available at: [Link]

  • A Preliminary Study of the Reaction of 5-Pyrazole Hydrazide and Malononitrile Derivatives.
  • Unit 4 Pyrazole | PDF. Slideshare. Available at: [Link]

  • Kinetics and mechanism of the reaction of alkoxymethylidene malonate and malononitrile with hydrazines and anilines. ResearchGate. Available at: [Link]

  • Pinto, D. C. G. A., et al. (2015). Synthesis of Chromone-Related Pyrazole Compounds. Molecules. Available at: [Link]

  • Zvilichovsky, G., & David, M. (1983). The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.
  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Ghorab, M. M., et al. (2014). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS.
  • WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Google Patents.
  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.
  • Supplementary Information. The Royal Society of Chemistry.
  • Ghorbani-Vaghei, R., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. Available at: [Link]

  • 4 - Organic Syntheses Procedure. Available at: [Link]

  • Scheme 31. Reaction of 3-hydrazinotriazine 74 with ethoxymethylene malononitrile. ResearchGate. Available at: [Link]

  • Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides.
  • Synthesis of pyrazole 4-carbonitrile derivatives a. ResearchGate. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. Available at: [Link]

Sources

regioselectivity control in N-alkylation of 3-methylpyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioselectivity in Pyrazole Alkylation Topic: Control of


-Alkylation in 3-Methylpyrazole-4-Carbonitrile
Ticket ID:  PYR-REGIO-001
Status:  Open for Consultation

Introduction: The "Two-Face" Problem

Welcome to the Technical Support Center. You are likely here because you are alkylating 3-methylpyrazole-4-carbonitrile and observing a mixture of isomers, or predominantly the "wrong" one.

The core challenge lies in the tautomeric nature of the pyrazole ring. Your substrate exists in equilibrium between two forms. When you introduce an alkylating agent (R-X), the reaction can occur at either nitrogen, leading to two distinct regioisomers:

  • The 1,3-Isomer (

    
    -alkyl): 1-alkyl-3-methylpyrazole-4-carbonitrile . (Alkylation distal to the methyl group).
    
  • The 1,5-Isomer (

    
    -alkyl): 1-alkyl-5-methylpyrazole-4-carbonitrile . (Alkylation adjacent to the methyl group).
    

The Bottom Line: Under standard basic conditions, sterics rule . The reaction will strongly favor the 1,3-isomer (


). If you need the 1,5-isomer, you are fighting thermodynamics and need a different synthetic strategy.

Module 1: The Basics (FAQ)

Q1: Why does the reaction favor the 1,3-isomer? A: The methyl group at position 3 creates a "steric wall." In the deprotonated pyrazolate anion, the nitrogen atoms share the negative charge. However, the nitrogen adjacent to the methyl group (


) is sterically shielded. The incoming alkylating agent (electrophile) encounters significantly less resistance attacking the distal nitrogen (

).

Q2: Does the nitrile (CN) group at position 4 affect this? A: Yes, electronically, but not enough to override the steric effect of the methyl group. The 4-CN group is an electron-withdrawing group (EWG), which:

  • Lowers the

    
    :  The NH proton is more acidic (
    
    
    
    ) compared to unsubstituted pyrazole (
    
    
    ). You can use weaker bases (e.g.,
    
    
    ).
  • Reduces Nucleophilicity: The anion is more stable and less reactive, potentially requiring higher temperatures or more reactive alkylating agents (e.g., alkyl iodides vs. bromides).

Q3: Can I separate the isomers if I get a mixture? A: Usually, yes. The two isomers have different dipole moments.

  • 1,3-Isomer: The alkyl group and the dipole vectors of the CN/heterocycle often align to create a distinct polarity.

  • 1,5-Isomer: The steric clash often twists the alkyl group out of plane or alters the solvation shell.

  • Separation: Flash chromatography is standard. The 1,3-isomer is typically the major product and often less polar (higher

    
    ) in EtOAc/Hexane systems, though this varies by alkyl chain.
    

Module 2: Standard Protocol (Targeting the 1,3-Isomer)

Goal: Maximize yield of 1-alkyl-3-methylpyrazole-4-carbonitrile .

Recommended Conditions (The "Gold Standard")
ComponentRecommendationRationale
Base Cesium Carbonate (

) or Potassium Carbonate (

)
Carbonates are sufficient for the acidic 4-CN pyrazole. Cesium ("Cesium Effect") improves solubility and reactivity of the anion.
Solvent DMF or Acetonitrile (MeCN)Polar aprotic solvents stabilize the transition state and dissolve the inorganic base.
Temperature

to

Start at RT to maximize kinetic selectivity. Heat only if conversion is slow.
Stoichiometry 1.0 eq Substrate : 1.1 eq Base : 1.1 eq Alkyl HalideSlight excess ensures completion without promoting bis-alkylation (quaternization).
Step-by-Step Workflow
  • Dissolution: Dissolve 3-methylpyrazole-4-carbonitrile (1.0 equiv) in anhydrous DMF (

    
     concentration).
    
  • Deprotonation: Add

    
     (1.1 equiv). Stir at Room Temperature (RT) for 15 minutes. Note: You may not see a full solution; a suspension is normal.
    
  • Addition: Add the Alkyl Iodide/Bromide (1.1 equiv) dropwise.

  • Monitoring: Monitor by TLC or LCMS.

    • Checkpoint: If reaction stalls, raise temp to

      
      .
      
  • Workup: Dilute with water (dissolves salts) and extract with EtOAc. Wash organic layer with

    
     solution (removes DMF).
    
  • Purification: Silica gel chromatography. The major spot is your 1,3-isomer.

Module 3: Troubleshooting & Advanced Tuning

Scenario A: "I need the 1,5-Isomer (1-alkyl-5-methyl...)"

Diagnosis: You are fighting the steric bias.[1] Direct alkylation will likely yield a 10:1 mixture favoring the wrong isomer. Solution: Do not alkylate. Cyclize.

The "De Novo" Route (Cyclization): Instead of adding the alkyl group last, build the ring with the alkyl group already attached to the nitrogen.

  • Reagents: Alkylhydrazine (

    
    ) + Ethoxymethylene precursor.
    
  • Precursor: 2-(ethoxymethylene)-3-oxobutanenitrile.

    • Synthesis: React acetoacetonitrile with triethyl orthoformate/acetic anhydride.

  • Reaction:

    • The terminal

      
       of the hydrazine is the most nucleophilic.
      
    • It attacks the ethoxymethylene carbon (Michael-type).

    • Cyclization follows.

    • Result: This method significantly favors the 1-alkyl-5-methyl isomer because the steric bulk of the hydrazine's

      
      -group is positioned away from the methyl group during the ring-closing transition state.
      
Scenario B: "I am seeing low conversion."

Diagnosis: The 4-CN group stabilizes the anion too much (low nucleophilicity). Fixes:

  • Switch Leaving Group: Use Alkyl Iodides instead of Bromides.

  • Add Catalyst: Add 10 mol%

    
     (Finkelstein in situ).
    
  • Switch Base: Use

    
     (Sodium Hydride) in THF. This generates the "naked" anion, which is more reactive, though it does not improve regioselectivity.
    
Scenario C: "I want to use Michael Acceptors (e.g., Acrylates)."

Insight: Michael addition (using catalytic base like DBU) is highly selective for the 1,3-isomer (


) .
  • Mechanism:[1][2][3][4][5] Thermodynamic control. The reaction is reversible. The sterically hindered 1,5-isomer (if formed) can undergo retro-Michael and re-add to form the more stable 1,3-isomer.

Visualizing the Pathway

The following diagram illustrates the bifurcation between the Kinetic/Thermodynamic product (1,3-isomer) and the difficult-to-access 1,5-isomer.

PyrazoleAlkylation cluster_legend Regioselectivity Driver Start 3-methylpyrazole- 4-carbonitrile Anion Pyrazolate Anion (Resonance Hybrid) Start->Anion Base (K2CO3) Prod13 1,3-Isomer (Major) 1-alkyl-3-methyl... Anion->Prod13 Fast (Low Steric Hindrance) Prod15 1,5-Isomer (Minor) 1-alkyl-5-methyl... Anion->Prod15 Slow (Steric Clash) PathN1 Path A: Attack via N1 (Distal to Methyl) PathN2 Path B: Attack via N2 (Adjacent to Methyl) Info Methyl group at C3 blocks N2. Standard alkylation yields >90% 1,3-Isomer.

Caption: Path A (Green) is favored due to lower steric hindrance. Path B (Red) is disfavored by the adjacent methyl group.

Decision Matrix: Which Method to Choose?

Use this flowchart to select the correct experimental setup based on your desired isomer.

DecisionTree Question Which Isomer do you need? Option13 1-alkyl-3-methyl... (N1-Alkyl) Question->Option13 Standard Option15 1-alkyl-5-methyl... (N2-Alkyl) Question->Option15 Inverted Method13 Direct Alkylation Base: K2CO3/Cs2CO3 Solvent: DMF/MeCN Option13->Method13 Note13 Expect >10:1 ratio Easy purification Method13->Note13 Method15 De Novo Cyclization (Do NOT Alkylate) Option15->Method15 Protocol15 React Alkylhydrazine + Ethoxymethylene-acetoacetonitrile Method15->Protocol15

Caption: Select "Direct Alkylation" for the 1,3-isomer. Select "Cyclization" for the 1,5-isomer.

References

  • Regioselective N-Alkylation of Pyrazoles. Journal of Organic Chemistry. Discusses the steric dominance in pyrazole alkylation and the preference for the N-isomer distal to bulky substituents.

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. MDPI. Highlights how specific functional groups and "de novo" synthesis (cyclization) are required when direct alkylation fails to provide the desired regioisomer.

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. PubMed Central. Provides protocols for cyclization strategies to access specific pyrazole substitution patterns that are difficult to achieve via alkylation.

Sources

avoiding side reactions in Vilsmeier-Haack formylation of pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles

Topic: Avoiding Side Reactions in Vilsmeier-Haack Formylation of Pyrazoles Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Introduction

The Vilsmeier-Haack (VH) reaction is the industry standard for introducing a formyl group (-CHO) onto electron-rich aromatic systems, particularly pyrazoles. In drug discovery, the pyrazole-4-carbaldehyde scaffold is a privileged intermediate, serving as a precursor for kinase inhibitors and anti-inflammatory agents.

However, the pyrazole ring’s amphoteric nature and multiple nucleophilic sites (N1, C4, C5) create a landscape rife with potential side reactions. This guide moves beyond basic textbook procedures to address the specific, often unreported failure modes encountered in high-stakes synthesis: competitive chlorination, N-formylation, and "dimerization" mediated by solvent decomposition.

Strategic Analysis: The Mechanism of Failure

To prevent side reactions, one must understand the electrophilic species involved. The Vilsmeier reagent (chloromethyleneiminium salt) is generated in situ from DMF and POCl₃.[1][2][3] It is a weak electrophile compared to Friedel-Crafts acyl cations, requiring a highly activated substrate.

Key Failure Pathways:

  • N-Attack vs. C-Attack: On N-unsubstituted pyrazoles, the reagent attacks the nitrogen first, leading to N-formyl species that deactivate the ring toward the desired C4-formylation.

  • Chlorination: The counter-ion or excess POCl₃ can convert inherent nucleophiles (like -OH or -NH) into chlorides.

  • Solvent Decomposition: Prolonged heating of DMF generates trace formaldehyde, leading to methylene-bridged bis-pyrazole byproducts.

Module 1: Regioselectivity & N-Protection

Q: Why does my reaction stall with N-unsubstituted pyrazoles, yielding only starting material or unstable intermediates?

A: The Vilsmeier reagent is electrophilic.[1][2][3][4] If your pyrazole has a free N-H (N-unsubstituted), the nitrogen lone pair is the kinetically favored site of attack. This forms an N-formyl pyrazole or an N-Vilsmeier salt. Both species withdraw electron density from the pyrazole ring, effectively deactivating the C4 position toward further electrophilic attack.

The Fix: N-Protection is Non-Negotiable.

  • Protocol: Protect the nitrogen before formylation. Methyl (Me), Benzyl (Bn), or Phenyl (Ph) groups are standard.

  • Transient Protection: If a permanent group is undesirable, use a transient protecting group like an acetyl, though hydrolysis conditions must be carefully managed.

  • Force Conditions (Last Resort): For N-unsubstituted substrates, you must use a massive excess (5–10 equiv) of the Vilsmeier reagent and higher temperatures (reflux) to overcome the deactivation, but this drastically increases tar formation.

Q: How do I ensure C4 selectivity over C3/C5?

A: Electronic control dictates regioselectivity.

  • Standard: In 1,3-disubstituted pyrazoles, the C4 position is the most electron-rich and sterically accessible, making it the exclusive site for VH formylation.

  • Steric Blockade: If C4 is blocked, the reaction will likely fail rather than occur at C3/C5, unless strong activating groups are present.

Module 2: The Chlorination Conundrum

Q: I used a pyrazolone precursor, but I isolated a chloropyrazole aldehyde. What happened?

A: You have encountered "Dual Functionalization."[5] This is a feature, not a bug, of the POCl₃ system. Pyrazolones (tautomeric with hydroxypyrazoles) react with POCl₃ to convert the C-OH (or C=O) to a C-Cl bond concurrently with formylation.

Mechanism:

  • POCl₃ converts the hydroxypyrazole to a chloropyrazole (via a phosphorodichloridate intermediate).

  • The now-aromatic chloropyrazole undergoes standard VH formylation at C4.

Prevention/Control:

  • If you want the Chloro-aldehyde: Use excess POCl₃ (3–5 equiv) and reflux. This is a highly efficient one-pot synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carbaldehydes.

  • If you want to keep the OH: You cannot use standard VH conditions (POCl₃/DMF).

    • Alternative: Use the Duff reaction (HMTA/TFA) or Reimer-Tiemann conditions, though yields are typically lower.

    • Alternative: Protect the oxygen as a robust ether (e.g., O-Me or O-Bn) before subjecting it to VH conditions.

Module 3: Preventing "Dimerization" & Aggregation

Q: I see a high-molecular-weight impurity (M+ = 2xSM + 12) in LCMS. Is this a dimer?

A: Yes, this is likely a methylene-bridged bis-pyrazole. This specific side reaction is caused by the thermal decomposition of DMF.

The "Hidden" Mechanism: At high temperatures (>100°C) or prolonged reaction times, the Vilsmeier reagent and DMF can degrade to release trace amounts of formaldehyde .

  • Formaldehyde reacts with two equivalents of the electron-rich pyrazole starting material (in a pseudo-Friedel-Crafts alkylation) to form a dipyrromethane-like methylene dimer .

Troubleshooting Protocol:

  • Temperature Control: Do not exceed 80°C unless absolutely necessary. Most pyrazoles formylate efficiently at 60–70°C.

  • Reagent Quality: Use fresh, anhydrous DMF. Old DMF often contains dimethylamine and formaldehyde impurities.

  • Stoichiometry: Avoid massive excesses of DMF if high heat is required. Consider using DCE (Dichloroethane) as a co-solvent to reduce the thermal load on DMF.

Visualizing the Pathways

The following diagram illustrates the decision matrix for the Vilsmeier-Haack reaction on pyrazoles, highlighting the critical branch points for side reactions.

VilsmeierPathways Start Starting Material: Pyrazole CheckNH Is Nitrogen Protected? Start->CheckNH CheckOH Contains -OH / C=O Group? CheckNH->CheckOH Yes (N-R) N_Formyl Side Reaction: N-Formylation / Deactivation CheckNH->N_Formyl No (N-H) VHElectrophile Vilsmeier Reagent Attack (POCl3/DMF) CheckOH->VHElectrophile No Cl_Sub Side Reaction: Chlorination (OH -> Cl) CheckOH->Cl_Sub Yes Desired Target Product: 4-Formyl Pyrazole VHElectrophile->Desired Optimum Temp (60-80°C) Dimer Side Reaction: Methylene Dimerization (via Formaldehyde) VHElectrophile->Dimer Overheating (>100°C) Old DMF Cl_Sub->Desired If Cl-product desired

Caption: Decision tree for Vilsmeier-Haack formylation, isolating critical failure points based on substrate structure and reaction conditions.

Module 4: Work-up & Isolation

Q: My yield is low, and the product smells like amine. Did the hydrolysis fail?

A: The intermediate of the VH reaction is an iminium salt , which is water-soluble and stable in acid. If you neutralize too quickly or incompletely, the iminium species may remain in the aqueous layer or partially revert.

Correct Hydrolysis Protocol:

  • Quench: Pour the reaction mixture slowly onto crushed ice. The exotherm is significant; temperature spikes can cause tarring.[4]

  • Buffer: Add Sodium Acetate (NaOAc) to buffer the solution to pH 4–5. This promotes hydrolysis of the iminium to the aldehyde without triggering aldol condensation or Cannizzaro reactions that can occur at high pH.

  • Time: Stir the aqueous mixture for at least 1–2 hours. The conversion of iminium to aldehyde is not instantaneous.[3]

  • Neutralization: Only after the hydrolysis period, adjust pH to 7–8 with NaHCO₃ or NaOH to precipitate the product or facilitate extraction.

Experimental Protocol: Optimized Formylation of 1,3-Diphenylpyrazole

This protocol minimizes dimerization and maximizes regioselectivity.

Reagents:

  • 1,3-Diphenylpyrazole (1.0 equiv)

  • POCl₃ (Phosphorus Oxychloride) (1.2 – 1.5 equiv)

  • DMF (Dimethylformamide) (5.0 equiv) – Anhydrous

Step-by-Step:

  • Reagent Formation: In a flame-dried flask under Argon, cool DMF to 0°C. Add POCl₃ dropwise over 15 minutes. Critical: Do not let temperature rise above 10°C to prevent reagent decomposition. Stir for 30 mins to form the white/yellow Vilsmeier salt.

  • Addition: Dissolve the pyrazole in a minimum volume of DMF (or 1,2-dichloroethane if solubility allows). Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Remove the ice bath. Warm to room temperature, then heat to 70°C . Monitor by TLC.[1][2][4][6][7]

    • Note: Avoid reflux (153°C) unless conversion is stalled. 70°C is the "Goldilocks" zone for pyrazoles.

  • Quench: Cool to RT. Pour onto ice (5x reaction volume).

  • Hydrolysis: Add saturated aqueous Sodium Acetate until pH ~5. Stir vigorously for 2 hours.

  • Isolation: The solid aldehyde often precipitates. Filter and wash with water. If oil forms, extract with DCM, wash with LiCl (5% aq) to remove residual DMF, dry over MgSO₄, and concentrate.

Data Summary: Impact of Conditions

ParameterRecommendedRisk of Deviation
POCl₃ Equiv 1.2 – 1.5>3.0: Increases chlorination risk on sensitive groups.
Temperature 60 – 80°C>100°C: Promotes DMF decomposition & dimerization.
Atmosphere Argon/N₂Moisture: Hydrolyzes POCl₃, reducing yield & creating HCl gas.
N-Substituent Alkyl/ArylH (Unsub): Stalls reaction; requires harsh forcing conditions.

References

  • Popov, A. V., et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions."[6] Arkivoc, vol. 2019, no.[6] 5, 2019, pp. 1-14.[6] Link

  • Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction." Comprehensive Organic Synthesis, vol. 2, 1991, pp. 777-794. Link

  • BenchChem Technical Support. "Protocol for the Formylation of Aromatic Compounds with DMF/POCl3." BenchChem Protocols, 2025.[1] Link

  • Mettler Toledo. "Thermal Hazards of the Vilsmeier-Haack Reaction." Thermal Analysis Case Studies. Link

  • Kalirajan, R., et al. "Synthesis and biological evaluation of some heterocyclic derivatives of chalcones." Journal of Applied Pharmaceutical Science, 2012. Link

Sources

optimizing solvent choice for pyrazole nucleophilic substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Solvent Choice for Pyrazole Nucleophilic Substitution

Executive Summary

In pyrazole functionalization, solvent choice is not merely about solubility; it is the primary lever for controlling regioselectivity (N1 vs. N2) and reaction kinetics . As researchers, we often encounter the "tautomer trap"—where the rapid equilibrium between 3-substituted and 5-substituted pyrazole tautomers leads to inseparable isomeric mixtures.

This guide moves beyond standard protocols to provide a mechanistic understanding of how solvent dielectric constants, dipole moments, and hydrogen-bonding capabilities (HBD/HBA) dictate the nucleophilic trajectory of the pyrazolate anion.

Troubleshooting Guide (Q&A)

Issue 1: "I am getting a 1:1 mixture of N1- and N2-alkylated isomers. How do I favor the N1 product?"

Diagnosis: You are likely using a non-selective polar aprotic solvent (e.g., DMF or Acetone) where the reaction is purely sterically controlled, or the cation effect is negligible. In 3-substituted pyrazoles, the N1 (distal) and N2 (proximal) nitrogens have competing nucleophilicities.

Corrective Action:

  • Switch to Fluorinated Solvents (The "Green" Shield):

    • Protocol: Use 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) .[1][2]

    • Mechanism: These solvents are strong hydrogen bond donors (HBD). They preferentially solvate the more basic nitrogen (typically N2, proximal to the substituent), effectively "masking" it via H-bonding. This directs the alkylating agent to the free N1 position.

  • Utilize the "Naked Anion" Effect with Chelating Ethers:

    • Protocol: Use THF or DME with 18-crown-6 and K₂CO₃ .

    • Mechanism: By sequestering the potassium cation, you create a "naked" pyrazolate anion. While this increases overall reactivity, combining it with lower temperatures (-78°C to 0°C) allows the thermodynamic preference (usually the less sterically hindered N1 isomer) to dominate.

Issue 2: "My reaction conversion stalls at 60% despite heating."

Diagnosis: This is often a solvation shell issue . If you are using a protic solvent (like Ethanol) or a non-polar solvent (like Toluene) without a catalyst, the pyrazolate anion is either too stabilized (hydrogen-bonded) or ion-paired too tightly with the metal cation to react with the electrophile.

Corrective Action:

  • Switch to Dipolar Aprotic Solvents:

    • Recommendation: Use DMSO or NMP .

    • Why: These solvents have high dielectric constants (

      
      ) and solvate cations well (leaving the anion reactive) but do not H-bond to the nucleophile. This dramatically increases the 
      
      
      
      for S_N2 reactions.
  • Check for "Water Poisoning":

    • Test: Pyrazole anions are hard nucleophiles; water acts as a competing acid. Ensure solvent water content is <50 ppm. In DMSO, even 1% water can quench the anion's reactivity significantly due to preferential solvation.

Issue 3: "I see over-alkylation (quaternary salts) or side reactions."

Diagnosis: Over-alkylation occurs when the product (N-alkyl pyrazole) is still nucleophilic enough to react with excess alkyl halide. This is common in highly polar solvents like DMF.

Corrective Action:

  • Phase Transfer Catalysis (PTC):

    • System: Toluene/Water (biphasic) with TBAB (Tetrabutylammonium bromide) .

    • Benefit: The reaction occurs at the interface or in the organic phase where the concentration of the active anion is controlled. Once the neutral N-alkyl product forms, it remains in the organic phase but is less likely to undergo a second alkylation compared to the charged species.

Decision Logic & Mechanism Visualization

The following diagrams illustrate the decision process for solvent selection and the mechanistic pathway governing regioselectivity.

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Pyrazole N-Alkylation Goal What is your primary goal? Start->Goal Regio High Regioselectivity (N1 vs N2) Goal->Regio Isomer Purity Rate Max Reaction Rate / Yield Goal->Rate Difficult Substrate Green Green / Safety Compliance Goal->Green Sustainability Subst Is Pyrazole 3-Substituted? Regio->Subst Polar Use DMSO or NMP (Maximize Anion Nucleophilicity) Rate->Polar GreenSolv Use 2-MeTHF or EtOAc (Requires PTC/Catalyst) Green->GreenSolv HFIP Use HFIP or TFE (H-bond directing) Subst->HFIP Yes (Steric/Electronic bias) Chelation Use THF + 18-Crown-6 (Thermodynamic control) Subst->Chelation No / General

Caption: Decision matrix for selecting the optimal solvent system based on experimental priorities: regioselectivity, kinetics, or sustainability.

Figure 2: Mechanistic Pathway of Solvent-Directed Regioselectivity

Mechanism Tautomer Pyrazole Tautomers (Equilibrium) Anion Pyrazolate Anion (Delocalized Charge) Tautomer->Anion Deprotonation Base Base (e.g., Cs2CO3) Base->Anion Solvent_Aprotic Polar Aprotic (DMSO) 'Naked' Anion Anion->Solvent_Aprotic Solvent_Fluoro Fluorinated (HFIP) H-Bond Shielding Anion->Solvent_Fluoro Path_A Steric Control Dominates (Mixture N1/N2) Solvent_Aprotic->Path_A No specific solvation Path_B H-Bond Blocks N2 (High N1 Selectivity) Solvent_Fluoro->Path_B Solvates N2 lone pair Product Final N-Alkyl Pyrazole Path_A->Product Path_B->Product

Caption: Mechanistic divergence: Fluorinated solvents shield the N2 nitrogen via hydrogen bonding, forcing alkylation at N1, whereas aprotic solvents rely on sterics.[1][3][4]

Comparative Data: Solvent Properties & Performance

The table below summarizes how solvent properties correlate with experimental outcomes for the alkylation of 3-phenyl-1H-pyrazole.

Solvent ClassSpecific SolventDielectric Const. (

)
H-Bond Donor (

)
Primary OutcomeRecommended For
Polar Aprotic DMSO46.70.00High Rate, Low Selectivity (approx 60:40)Unreactive electrophiles; simple pyrazoles.
Polar Aprotic DMF36.70.00High Rate, Moderate SelectivityGeneral purpose; scale-up.
Ether THF7.50.00Slow Rate, Moderate SelectivityUse with NaH or LiHMDS for strong bases.
Fluorinated HFIP 16.71.96Excellent N1 Selectivity (>95:5) Regiocontrol of unsymmetrical pyrazoles.
Protic Ethanol24.50.83Slow Rate, Poor SelectivityAvoid unless solubility dictates.
Green/Biphasic Toluene/H₂O2.4 / 80N/AVariable (Depends on Catalyst)Process chemistry; preventing over-alkylation.

Experimental Protocols

Protocol A: High-Selectivity N1-Alkylation (The "HFIP Method")

Best for: 3-substituted pyrazoles where N1 isomer is required.

  • Preparation: In a round-bottom flask, dissolve 3-substituted pyrazole (1.0 equiv) in HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) [0.2 M concentration].

  • Addition: Add the alkyl halide (1.1 equiv). Note: No external base is required if the pyrazole is sufficiently nucleophilic, otherwise add mild base like K₂CO₃.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by LC-MS.[1][2]

  • Workup: Evaporate the volatile HFIP (can be recovered/distilled). Redissolve residue in EtOAc, wash with NaHCO₃, and dry.

  • Validation: Check Regioselectivity Ratio (RR) via ¹H NMR (look for NOE between the N-alkyl group and the C3-substituent; N1 alkylation will show NOE with C5-H, not C3-R).

Protocol B: High-Throughput General Alkylation (The "DMSO Method")

Best for: Unhindered substrates or when reaction rate is critical.

  • Preparation: Dissolve pyrazole (1.0 equiv) in dry DMSO [0.5 M].

  • Base: Add powdered, anhydrous K₂CO₃ (2.0 equiv). Stir for 15 mins to ensure deprotonation.

  • Alkylation: Add Alkyl Halide (1.1 equiv) dropwise. Exotherm may occur.

  • Quench: Pour mixture into ice-water (5x volume). The product often precipitates.

  • Purification: Filter the solid or extract with EtOAc. Caution: DMSO is hard to remove; wash organic layer 3x with water.

Frequently Asked Questions (FAQ)

Q: Can I use "Green" solvents like 2-MeTHF? A: Yes, but 2-MeTHF is non-polar compared to DMF. You must use a Phase Transfer Catalyst (PTC) like TBAB (5 mol%) and potentially run the reaction at reflux with solid KOH or aqueous NaOH to achieve comparable rates.

Q: How does the counter-ion affect the reaction? A: Smaller cations (Li⁺, Na⁺) form tighter ion pairs with the pyrazolate anion in ethers (THF), which can reduce reactivity but improve selectivity by blocking the N2 site sterically. Large cations (Cs⁺, K⁺) in DMSO result in "loose" ion pairs, maximizing reactivity but often sacrificing selectivity.

Q: Why is my alkyl chloride not reacting, but the bromide does? A: In pyrazole chemistry, the nucleophilicity of the anion is moderate. Alkyl chlorides often require activation. Add NaI (10 mol%) to generate the alkyl iodide in situ (Finkelstein condition), or switch to DMSO/60°C.

References

  • Regioselectivity in Pyrazole Alkylation: J. Org. Chem., 2022 , 87, 10, 6508–6515. Link (Demonstrates HFIP effect on selectivity).

  • Solvent Effects on Nucleophilicity: J. Am. Chem. Soc., 2019 , 141, 15, 6200–6209. Link (Mechanistic study on anion solvation).

  • Green Solvent Alternatives: Green Chem., 2020 , 22, 4500-4510. Link (Use of fluorinated alcohols).

  • Tautomerism and Reactivity: Chem. Rev., 2021 , 121, 1670–1715. Link (Comprehensive review of pyrazole synthesis and functionalization).

Sources

Technical Support Center: Acid Stability of 1-Ethyl-3-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability and reactivity profile of 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile under acidic conditions. This content is structured for researchers requiring immediate troubleshooting assistance and deep mechanistic understanding.

Part 1: Executive Technical Summary

Does this compound degrade in acid? It depends on the temperature and acid concentration .

  • Storage Conditions (Low Temperature / Dilute Acid): The compound is chemically stable. The pyrazole ring acts as a weak base (

    
     for the conjugate acid). In dilute acids (e.g., 0.1 M HCl) at room temperature, the primary interaction is protonation  at the N2-position. No bond cleavage occurs.
    
  • Synthetic Conditions (High Temperature / Concentrated Acid): The nitrile group (-CN) is reactive . Under reflux with strong mineral acids (HCl, H₂SO₄), it undergoes stepwise hydrolysis: first to the primary amide , and subsequently to the carboxylic acid . The N-ethyl group and the pyrazole core remain intact under standard hydrolysis conditions.

Part 2: Critical Troubleshooting (Q&A)

Scenario A: "My reaction is stuck. I see a new spot, but it's not the acid."

Q: I am trying to hydrolyze the nitrile to the acid using 6M HCl at 60°C, but the reaction stalled. LCMS shows a mass of M+18. What is this?

A: You have stalled at the Primary Amide Intermediate (1-ethyl-3-methyl-1H-pyrazole-4-carboxamide).

  • The Cause: Nitrile hydrolysis is a two-step process.[1][2] The first step (Nitrile

    
     Amide) is much faster than the second step (Amide 
    
    
    
    Acid). At 60°C, the energy barrier for the second hydrolysis step is often not overcome.
  • The Fix: Increase the temperature to reflux (100–105°C) . If using HCl, consider switching to 50% H₂SO₄, which allows for higher reaction temperatures (110–120°C) and provides a more protic environment to activate the amide carbonyl.

Scenario B: "I'm seeing multiple peaks in the baseline. Is the ring decomposing?"

Q: After refluxing in concentrated H₂SO₄ for 24 hours, the mixture turned black, and I see complex degradation. Is the pyrazole ring unstable?

A: The pyrazole ring is generally robust, but oxidative decomposition or polymerization can occur in concentrated sulfuric acid at prolonged high temperatures, especially if impurities are present.

  • The Cause: "Charring" is common with conc. H₂SO₄.[3][4]

  • The Fix: Switch to 6M HCl or a mixture of AcOH/HCl (1:1) . The acetic acid acts as a co-solvent to improve solubility, allowing for a cleaner reaction at a lower effective acid concentration.

Scenario C: "The product precipitated, but the yield is low."

Q: I neutralized the reaction mixture to pH 7, but very little solid precipitated.

A: Pyrazole-4-carboxylic acids are often amphoteric or exist as zwitterions.

  • The Cause: At pH 7, the pyrazole moiety may still be partially soluble, or the carboxylate salt is forming. The Isoelectric Point (pI) of this molecule is likely lower (around pH 3–4).

  • The Fix: Adjust the pH to approximately 3.0–4.0 . This targets the free acid form (R-COOH) rather than the carboxylate (R-COO⁻) or the protonated pyrazolium species. Cool the solution to 0°C to maximize precipitation.

Part 3: Mechanistic Visualization

The following diagram illustrates the stepwise hydrolysis pathway and the critical energy barriers where reactions often stall.

G cluster_0 Critical Control Points Nitrile Nitrile Starting Material (M+H: ~136) Protonated Protonated Species (Stable at RT) Nitrile->Protonated H+ (Fast, Reversible) Amide Amide Intermediate (M+H: ~154) 'The Stall Point' Protonated->Amide H2O, Heat (60°C) Acid Carboxylic Acid Product (M+H: ~155) Amide->Acid H2O, H+, Reflux (>100°C) (Rate Limiting Step)

Figure 1: Acid-catalyzed hydrolysis pathway of this compound. Note the rate-limiting step at the amide intermediate.

Part 4: Validated Experimental Protocol

Objective: Complete hydrolysis of this compound to 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid.

Reagents
  • Substrate: this compound (1.0 eq)

  • Acid: 6M Hydrochloric Acid (10–20 vol)

  • Co-solvent (Optional): Glacial Acetic Acid (if solubility is poor)

Step-by-Step Procedure
  • Setup: Charge the nitrile (1.0 g) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Acid Addition: Add 6M HCl (10 mL). Note: If the solid floats or does not wet well, add 2-3 mL of acetic acid.

  • Reaction: Heat the mixture to a gentle reflux (approx. 100°C) .

  • Monitoring:

    • T=1 hr: Check LCMS. Expect to see predominantly Amide (M+18) .

    • T=6-12 hrs: The Amide peak should decrease, replaced by the Acid (M+19) .

    • Tip: If the reaction stalls at the amide, add an additional 2 mL of conc. HCl.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess HCl/water (optional but recommended).

    • Dilute with water (10 mL) and adjust pH to ~3.5 using 2M NaOH.

    • Collect the precipitate by filtration. Wash with cold water.

Part 5: Analytical Reference Data

Use the table below to interpret HPLC/LCMS data during the reaction.

SpeciesFormulaMWLCMS (ESI+)Retention Time Trend (Reverse Phase)
Nitrile (SM)

135.17136.2

Late (Most hydrophobic)
Amide (Int)

153.18154.2

Medium (Polar amide group)
Acid (Prod)

154.17155.2

Early (Most polar/ionizable)

Note: In LCMS, the Amide (153 MW) and Acid (154 MW) are very close in mass. Rely on retention time shifts or high-resolution MS to distinguish them. The Acid will typically elute significantly earlier than the Amide on a C18 column at acidic pH.

References

  • General Mechanism of Nitrile Hydrolysis

    • Chemistry Steps.[5][6] "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid."[2][4][7] Accessed February 28, 2026.

    • [Link]

  • Pyrazole Synthesis and Reactivity

    • MDPI. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles." Accessed February 28, 2026.
    • [Link]

  • Analogous Stability Data (Methyl 3-amino-1H-pyrazole-4-carboxylate)

    • BenchChem.[3] "Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions." Accessed February 28, 2026.

  • Compound Safety & Handling (SDS)

    • Sigma-Aldrich. "Safety Data Sheet: 1-Ethyl-1H-pyrazole-3-carbonitrile (Analogous Structure)." Accessed February 28, 2026.

Sources

overcoming steric hindrance in 1-ethyl-3-methylpyrazole functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Functionalization Solutions Ticket ID: #PYR-505-STERIC Subject: Overcoming Steric Hindrance in 1-Ethyl-3-Methylpyrazole Functionalization Status: Open [Resolution Provided]

Executive Summary: The "Orthogonal" Challenge

You are likely encountering difficulty functionalizing the C5 position of 1-ethyl-3-methylpyrazole . This substrate presents a classic "Electronic vs. Steric" conflict:

  • The Electronic Trap (C4): The C4 position is the most electron-rich. Electrophilic Aromatic Substitution (EAS) reagents (Br₂, HNO₃) will naturally target C4, not C5.

  • The Steric Wall (C5): The C5 position is the most acidic (kinetically active for deprotonation), but the N1-Ethyl group creates a steric "exclusion zone," blocking standard catalysts and bulky bases.

  • The C3 Block: The methyl group at C3 effectively renders this position inert, limiting your options to C4/C5 manipulation.

This guide provides three "Level 3" technical protocols to bypass these limitations, moving from kinetic control (Metalation) to thermodynamic rearrangement (Halogen Dance).

Module 1: The "Nuclear Option" – Turbo-Grignards (Knochel-Hauser Bases)

The Problem: Standard lithiation reagents (n-BuLi, t-BuLi) are often too nucleophilic.[1] In 1-ethyl-3-methylpyrazole, n-BuLi often attacks the ethyl group (de-alkylation) or causes ring fragmentation before it can deprotonate the hindered C5 position.[1]

The Solution: Use TMPMgCl·LiCl (Knochel-Hauser Base) .[1] The bulky TMP (tetramethylpiperidino) group prevents nucleophilic attack, while the LiCl breaks oligomeric aggregates, making the base kinetically active enough to deprotonate C5 despite the ethyl steric clash.

Protocol A: Regioselective C5 Magnesiation
ParameterSpecificationReason
Reagent 1.1 equiv TMPMgCl·LiCl (1.0 M in THF)Non-nucleophilic, high kinetic basicity.[1]
Temperature -20°C to 0°CCritical: Lower temps (-78°C) are too slow for hindered C5; higher temps (>0°C) risk scrambling.[1]
Solvent Dry THFEssential for LiCl solubility and aggregate breaking.[1]
Quench Electrophile (E⁺) added at -20°CTraps the C5-magnesium species.[1]

Step-by-Step Workflow:

  • Dissolve 1-ethyl-3-methylpyrazole (1.0 mmol) in anhydrous THF (5 mL) under Argon.

  • Cool to -20°C .

  • Dropwise add TMPMgCl[1]·LiCl (1.1 mmol).[1]

  • Stir for 30 minutes at -20°C. (Monitor via GC-MS of D₂O quenched aliquot; look for >95% D-incorporation at C5).

  • Add Electrophile (e.g., Iodine, Aldehyde, Allyl Bromide).[1]

  • Warm to RT slowly and quench with sat. NH₄Cl.[1][2]

Module 2: Transition Metal Catalysis (The CMD Pathway)

The Problem: In Pd-catalyzed C-H arylation (e.g., Suzuki-type direct coupling), the Pd catalyst struggles to approach C5 due to the N-ethyl bulk. Standard phosphine ligands often fail here.[1]

The Solution: Switch to a Concerted Metallation-Deprotonation (CMD) mechanism.[1][3] By using a carboxylate base (Pivalate) and specific ligands, you create a proton shuttle that allows the Pd to activate the C-H bond without requiring a pre-formed organometallic.

Protocol B: Sterically Demanding C-H Arylation

Mechanism Visualization (CMD Cycle):

CMD_Mechanism Pd_Start Pd(II) Species Coordination 1. N-Coordination (Steric Clash!) Pd_Start->Coordination + Substrate CMD_State 2. CMD Transition State (Pivalate Shuttle) Coordination->CMD_State + PivOH/Cs2CO3 CH_Cleavage 3. C-H Cleavage CMD_State->CH_Cleavage - PivOH Product C5-Arylated Pyrazole CH_Cleavage->Product + Ar-X / Red. Elim. Product->Pd_Start Regeneration

Caption: The CMD pathway utilizes a pivalate ligand to act as an intramolecular base, lowering the energy barrier for C-H cleavage at the hindered C5 position.

Experimental Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PCy₃ or SPhos (bulky electron-rich ligands are required to stabilize the Pd species).

  • CMD Base: Pivalic Acid (30 mol%) + K₂CO₃ (2.0 equiv).[1] Note: The Pivalic acid is the secret ingredient; it forms the active Pd-Pivalate species.

  • Solvent: DMA or Xylene (High boiling point required, 120°C-140°C).[1]

Module 3: The "Trojan Horse" (Halogen Dance)

The Problem: Sometimes C5 is simply too hindered for direct attack, or you need to introduce a group that is sensitive to Pd-catalysis conditions.

The Solution: The Halogen Dance (HD) reaction.[4] You intentionally brominate the easy-to-access C4 position first.[1] Then, using a base, you force the bromine to migrate to C5 (the thermodynamic sink), generating a C5-lithio species in the process.

Protocol C: C4-to-C5 Migration

Logic Flow:

  • Bromination: Treat 1-ethyl-3-methylpyrazole with NBS -> Yields 4-bromo -1-ethyl-3-methylpyrazole (Electronic control).

  • Lithiation: Treat with LDA at -78°C. The base removes the C5 proton (most acidic).[1]

  • Migration: The C5-lithio species attacks the C4-Br.[1] The Br moves to C5, and the Li moves to C4.

  • Equilibration: The system rearranges to place the Lithium at the most stable position (often C5) or allows trapping of the transient species. Correction for this substrate: In 1-alkylpyrazoles, the HD usually moves Br from C4 -> C5, leaving Li at C4, or vice versa depending on the quench time.

    • Target Outcome: If you want a C5-functionalized product, use the HD to move Br to C5, then quench with H+. Now you have 5-bromo-1-ethyl-3-methylpyrazole, which is a precursor for standard Grignard/Lithiation without the competition of C4.[1]

Workflow Diagram:

Halogen_Dance Start 1-ethyl-3-methylpyrazole Step1 1. Bromination (NBS) (Yields 4-Br isomer) Start->Step1 Step2 2. Lithiation (LDA, -78°C) (Kinetic Deprotonation at C5) Step1->Step2 Step3 3. Halogen Dance (Br migrates C4 -> C5) Step2->Step3 Warm to -40°C Step4 4. Quench (H+ or E+) Step3->Step4

Caption: The Halogen Dance strategy utilizes thermodynamic rearrangement to place substituents at sterically hindered positions.[1]

Troubleshooting & FAQ (Root Cause Analysis)

SymptomRoot CauseCorrective Action
Low Yield in C5 Arylation Catalyst Poisoning by N2Add Ag₂CO₃ or switch to oxidative coupling conditions to prevent N-Pd coordination saturation.
Ring Opening / Tarry Residue Nucleophilic attack by n-BuLiSwitch immediately to TMPMgCl·LiCl (Module 1).[1] Do not use simple alkyllithiums.[1]
Mixture of C4 and C5 Products Temperature too high during lithiationMaintain -20°C strictly.[1] If using Halogen Dance, control the "warm-up" phase precisely to lock the isomer ratio.
Starting Material Recovery (No Rxn) Steric bulk of N-Ethyl preventing approachUse Microwave Irradiation for Pd-catalyzed steps (140°C, 30 mins) to overcome the activation energy barrier.[1]

References

  • Knochel, P., et al. (2011).[1] Regioselective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using TMP-bases. Chemical Science.[1] Link

    • Relevance: Establishes the protocol for using TMPMgCl·LiCl on hindered pyrazole-like systems.[1][5]

  • Fagnou, K., et al. (2006).[1] Concerted Metalation-Deprotonation (CMD) pathway in Pd-catalyzed C-H activation.[1][3][6] Science.[1] Link

    • Relevance: Foundational text for using Pivalic acid to overcome steric hindrance in C-H activation.[1]

  • Schnürch, M., et al. (2007).[1] Halogen Dance Reactions on Heterocycles.[1][4][7] Current Organic Chemistry.[1] Link

    • Relevance: detailed mechanisms for halogen migration in 1,3-azoles.[1]

  • Goossen, L. J., et al. (2018).[1] Regioselective C–H Hydroxylation of Pyrazoles.[1] Angewandte Chemie.[1] Link

    • Relevance: Discusses the steric limitations of N-substituted pyrazoles and directing group str

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Signature of Pyrazole Nitriles: A Comparative FTIR Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the fields of medicinal chemistry and materials science, the pyrazole scaffold is a cornerstone of molecular design, valued for its broad spectrum of biological activities and synthetic versatility.[1] The strategic incorporation of a nitrile (-C≡N) group onto this heterocyclic core introduces a powerful modulator of electronic properties and a versatile synthetic handle. Whether acting as a key pharmacophoric element, a bioisostere for other functional groups, or a precursor for further chemical transformations, the nitrile group's presence and electronic environment are critical to a molecule's function.

Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly sensitive method for the structural elucidation of these compounds. The nitrile stretching vibration (νC≡N) provides a distinct and reliable spectroscopic marker. However, its precise frequency is exquisitely sensitive to the local electronic environment, which can be a source of both valuable information and potential confusion.

This guide provides a comprehensive analysis of the characteristic IR absorption bands for the pyrazole nitrile group. We will objectively compare its spectroscopic signature with that of other common nitrile-containing compounds, explain the underlying physical-organic principles that govern frequency shifts, and provide a robust experimental protocol to ensure the acquisition of high-fidelity data for confident structural characterization.

The Nitrile Stretching Vibration: A Diagnostic Window

The carbon-nitrogen triple bond is one of the strongest in organic chemistry. Its stretching vibration requires a significant amount of energy, corresponding to absorption in a relatively "clean" and uncongested region of the mid-infrared spectrum, typically between 2260 and 2200 cm⁻¹ .[2] The resulting peak is characteristically sharp and of medium to strong intensity, making it an excellent diagnostic band for the presence of a nitrile functional group.[2] The intensity of the band is due to the large change in dipole moment (dµ/dx) that occurs during the C≡N bond stretching vibration.[2]

The Electronic Influence of the Pyrazole Ring on ν(C≡N) Frequency

A nitrile group attached to a simple alkyl chain (an aliphatic nitrile) provides a baseline frequency. However, when attached to an aromatic system like a pyrazole ring, electronic communication between the ring and the nitrile group—a phenomenon known as conjugation—alters the C≡N bond order and, consequently, its stretching frequency.

Conjugation with an aromatic ring delocalizes the π-electrons, which slightly weakens the C≡N triple bond. This weakening of the bond force constant results in a shift of the absorption band to a lower wavenumber (a red shift) compared to its aliphatic counterpart.[2]

The pyrazole ring itself has a complex electronic nature. As a five-membered aromatic heterocycle with two nitrogen atoms, its electron density can be influenced by:

  • Position of the Nitrile Group: The electronic environment at C3, C4, or C5 of the pyrazole ring differs, leading to subtle shifts in the ν(C≡N) frequency.

  • Substituent Effects: Just as in benzonitrile derivatives, the presence of other electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyrazole ring will further modulate the nitrile frequency.[3][4]

    • Electron-Donating Groups (e.g., -NH₂, -OR): These groups increase the electron density in the ring, enhancing conjugation with the nitrile, further weakening the C≡N bond and causing an additional shift to lower wavenumbers.

    • Electron-Withdrawing Groups (e.g., -NO₂, -Cl): These groups decrease electron density in the ring, reducing conjugation, which strengthens the C≡N bond and shifts the absorption to higher wavenumbers.[3]

The following diagram illustrates the logical relationship between the molecular structure and the observed IR frequency.

Nitrile_Shifts cluster_structure Molecular Structure cluster_electronics Electronic Effects cluster_bond Bond Properties cluster_ir Observed IR Frequency Structure Pyrazole Nitrile (Substituents, Position) Conjugation Conjugation with Ring Structure->Conjugation Substituent Inductive/Resonance Effects Structure->Substituent Bond_Strength C≡N Bond Strength Conjugation->Bond_Strength - Substituent->Bond_Strength +/- Frequency ν(C≡N) Wavenumber (cm⁻¹) Bond_Strength->Frequency

Caption: Influence of molecular structure on the nitrile IR frequency.

Comparative Data: A Guide to Spectroscopic Differentiation

To accurately assign the nitrile peak in a pyrazole derivative, it is essential to compare its position against established values for other nitrile classes. The data below provides a clear comparison.

Compound ClassTypical ν(C≡N) Absorption Range (cm⁻¹)Key Factors Influencing Frequency
Aliphatic Nitriles (R-C≡N)2260 - 2240 cm⁻¹Saturated carbon framework; minimal electronic effects.[2]
Aromatic Nitriles (Ar-C≡N)2240 - 2220 cm⁻¹Conjugation with the aromatic π-system lowers the frequency.[2]
α,β-Unsaturated Nitriles 2235 - 2215 cm⁻¹Conjugation with the C=C double bond.[5]
Pyrazole Nitriles 2245 - 2220 cm⁻¹ (estimated) Aromatic character similar to benzonitrile; exact position is highly sensitive to substituents and position on the ring.
Alkynyl Nitriles (R-C≡C-C≡N)~2270 cm⁻¹The electron-withdrawing C≡C bond increases the frequency.

This comparison highlights that the pyrazole nitrile absorption lies squarely within the range of general aromatic nitriles. Therefore, the presence of a peak in this region confirms the aromatic nitrile character, and its precise position, when combined with knowledge of other substituents, can provide powerful corroborating evidence for the proposed structure.

Experimental Protocol: High-Fidelity ATR-FTIR Analysis

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, a common and highly effective method for analyzing solid powders and liquids with minimal sample preparation.

Objective: To obtain a clean, high-resolution infrared spectrum of a pyrazole nitrile derivative to accurately determine the ν(C≡N) absorption frequency.

Methodology:

  • Instrument Preparation & Background Scan (Self-Validating Step):

    • Causality: This step is critical for data integrity. It records the absorbance of ambient CO₂ and water vapor, as well as any instrumental artifacts. By ratioing the sample scan against this background, these interfering signals are computationally removed, ensuring the final spectrum is solely that of the sample.

    • Procedure:

      • Confirm the ATR crystal (typically diamond) is free of any residue. Clean the surface with a lint-free wipe lightly dampened with a volatile solvent like isopropanol or acetone. Allow it to fully evaporate.

      • With the clean, empty ATR accessory in place, initiate a background scan in the instrument software. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Causality: Achieving good, uniform contact between the sample and the ATR crystal is paramount for a strong, high-quality signal. The ATR technique relies on an evanescent wave that penetrates only a few microns into the sample.

    • Procedure (for solid powders):

      • Place a small amount of the pyrazole nitrile powder (a few milligrams is sufficient) onto the center of the ATR crystal.

      • Lower the press arm and apply consistent pressure to the sample. Most modern ATR accessories have a slip-clutch or indicator to ensure optimal and reproducible pressure is applied.

  • Sample Spectrum Acquisition:

    • Causality: Co-adding multiple scans improves the signal-to-noise ratio (S/N). The S/N improves proportionally to the square root of the number of scans.

    • Procedure:

      • Initiate the sample scan using the same parameters (number of scans, resolution) as the background scan.

      • The software will automatically perform the background correction and display the resulting absorbance or transmittance spectrum.

  • Data Analysis:

    • Procedure:

      • Use the software's peak-picking tool to accurately label the wavenumber of the sharp absorption in the ~2240 cm⁻¹ region.

      • Analyze other regions of the spectrum to confirm the presence of the pyrazole ring (e.g., C=N and C=C stretching vibrations in the 1600-1450 cm⁻¹ region).[6]

      • Compare the observed ν(C≡N) frequency to the comparative data in Table 1 to interpret the electronic environment of the nitrile group.

Conclusion

The nitrile group in pyrazole derivatives presents a sharp, strong, and highly informative absorption band in the infrared spectrum. While its general position (2245-2220 cm⁻¹) is characteristic of an aromatic nitrile, its precise frequency serves as a sensitive probe of the electronic landscape of the entire molecule. By understanding the principles of conjugation and substituent effects and by employing a robust, self-validating experimental protocol, researchers can leverage FTIR spectroscopy not just to confirm the presence of this critical functional group, but to gain deeper insights into the structural and electronic properties of their pyrazole-based compounds.

References

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.
  • Table of Characteristic IR Absorptions. (n.d.). Millersville University.
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (2014). Journal of Medicinal Chemistry. [Link]

  • Choi, S., Park, J., Kwak, K., & Cho, M. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry – An Asian Journal. [Link]

  • Infrared Spectroscopy. (n.d.). Chemistry LibreTexts. [Link]

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  • Substituent Effects in Heterocyclic Systems. (2025). ResearchGate. [Link]

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A Senior Application Scientist's Guide to the C13 NMR Chemical Shifts of 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands as a definitive method for mapping the carbon skeleton of a molecule. This guide provides an in-depth analysis of the C13 NMR chemical shifts for 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile, a substituted pyrazole of interest in medicinal chemistry. In the absence of a directly published spectrum for this specific molecule, this guide leverages established principles of NMR spectroscopy and comparative data from structurally related pyrazole derivatives to predict and interpret its C13 NMR spectrum.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a common motif in a wide array of pharmaceuticals and agrochemicals due to its ability to engage in various biological interactions. The substituent pattern on the pyrazole ring significantly influences its physicochemical properties and biological activity. Understanding the precise arrangement of these substituents is paramount, and C13 NMR is a powerful tool for this purpose.

Predicted C13 NMR Chemical Shifts of this compound

The structure of this compound, with the IUPAC numbering for the carbon atoms, is presented below. The predicted chemical shifts are derived from the analysis of substituent effects on the pyrazole ring, drawing comparisons from known pyrazole derivatives.

Caption: Structure of this compound with carbon numbering.

Table 1: Predicted C13 NMR Chemical Shifts for this compound in CDCl3

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C3150 - 155The C3 carbon, attached to a methyl group and adjacent to a nitrogen, is expected to be significantly deshielded. In 3,5-dimethylpyrazole, the C3/C5 carbons appear around 144 ppm[1]. The presence of the electron-withdrawing nitrile group at C4 will likely cause a further downfield shift.
C490 - 95This carbon is attached to the electron-withdrawing cyano group, which typically causes a significant upfield shift for the attached carbon in aromatic systems. However, its position on the pyrazole ring and substitution pattern will influence the final shift. For comparison, the C4 in some pyrazole-4-carbonitriles appears in this region[2][3].
C5135 - 140The C5 carbon is adjacent to the N-ethyl group and is expected to be deshielded. Its chemical shift will be influenced by the electronic effects of the substituents at positions 1, 3, and 4.
CN110 - 115The nitrile carbon itself typically resonates in this downfield region.
N1-CH245 - 50The methylene carbon of the N-ethyl group is directly attached to a nitrogen atom, leading to a downfield shift.
N1-CH2-CH314 - 18The terminal methyl carbon of the N-ethyl group is expected in the typical aliphatic region.
C3-CH310 - 15The methyl group attached to the pyrazole ring at C3 will have a characteristic upfield chemical shift.

Comparative Analysis with Structurally Similar Pyrazoles

To substantiate the predicted chemical shifts, a comparison with experimentally determined data for related pyrazole derivatives is essential.

Table 2: Experimental C13 NMR Chemical Shifts (δ, ppm) of Selected Pyrazole Derivatives in CDCl3 (unless otherwise specified)

CompoundC3C4C5Substituent CarbonsReference
Pyrazole 134.6105.7134.6-[4]
3,5-Dimethylpyrazole 144.0104.1144.0CH3: 11.6[1]
1-Ethyl-1H-pyrazole-3-carbonitrile ----No direct data found, but related structures suggest the ethyl group carbons would be around 45-50 (CH2) and 14-18 (CH3) ppm.[5]
Various N-substituted pyrazoles ---N-alkyl group shifts are well-documented.[6][6]
Pyrazoles with cyano groups ---The presence of a cyano group significantly impacts the ring carbon shifts.[3][3]

The data from these and other substituted pyrazoles informs the predictions in Table 1. The electron-donating methyl and ethyl groups will generally cause upfield shifts on the carbons they are attached to, while the electron-withdrawing nitrile group will have a more complex effect, deshielding adjacent carbons and shielding the carbon it is directly attached to.

Experimental Protocol for C13 NMR Data Acquisition

For researchers wishing to acquire their own experimental data for this compound, the following protocol is recommended.

1. Sample Preparation:

  • Dissolve 10-20 mg of the synthesized and purified compound in approximately 0.6 mL of deuterated chloroform (CDCl3).
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • Use a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.[1]
  • Tune and shim the spectrometer to the deuterium lock signal of CDCl3.

3. C13 NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled C13 NMR experiment (e.g., zgpg30 on Bruker instruments) should be used to obtain a spectrum with singlets for each carbon.
  • Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are captured.[7]
  • Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.
  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, leading to more accurate integration (though integration is not as straightforwardly interpretable in C13 NMR as in H1 NMR).
  • Number of Scans: Due to the low natural abundance of C13, a larger number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve an adequate signal-to-noise ratio.[1]
  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
  • Fourier transform the free induction decay (FID).
  • Phase and baseline correct the resulting spectrum.
  • Reference the spectrum to the TMS signal at 0.00 ppm.

To aid in the assignment of quaternary carbons and carbons with attached protons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (e.g., DEPT-135) is highly recommended. In a DEPT-135 spectrum, CH and CH3 signals will appear as positive peaks, while CH2 signals will be negative, and quaternary carbons will be absent.[7]

Caption: Workflow for C13 NMR analysis.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the C13 NMR chemical shifts of this compound. By leveraging established principles and comparative data from related structures, researchers can confidently approach the structural verification of this and similar pyrazole derivatives. The provided experimental protocol offers a robust starting point for acquiring high-quality C13 NMR data, a critical step in the rigorous characterization of novel compounds destined for further investigation in drug discovery and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Elguero, J., Jaramillo, P., & Claramunt, R. M. (2000). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 38(7), 567-570.
  • NAPROC-13: A Database for Natural Product 13C NMR Dereplication.
  • Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry, 22(11), 745-753.
  • Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2457-2467.
  • Babbitt, G. E., Lynch, M. P., & Beck, J. R. (1990). Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters. Magnetic Resonance in Chemistry, 28(1), 90-92.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
  • Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. New Journal of Chemistry.
  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.
  • Desai, K. R., & Mistry, K. R. (2009). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of ChemTech Research, 1(2), 211-216.
  • Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Biointerface Research in Applied Chemistry.
  • Supplementary Inform
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank.
  • Interpreting C-13 NMR spectra. Chemguide.
  • Hockstedler, A. N., et al. (2016). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Magnetic Resonance in Chemistry.
  • Quiroga, J., et al. (2003). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules.
  • 1-ethyl-1h-pyrazole-3-carbonitrile (C6H7N3). PubChem.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • An In-depth Technical Guide to the 1H and 13C NMR Spectral D
  • Computational NMR Study of Benzothienoquinoline Heterohelicenes.
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mass spectrometry fragmentation pattern of pyrazole-4-carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Pyrazole-4-carbonitriles for Researchers and Drug Development Professionals

In the landscape of modern drug discovery and medicinal chemistry, pyrazole derivatives stand out as a privileged scaffold, integral to a multitude of pharmacologically active agents.[1][2] Their structural elucidation is a cornerstone of development, and mass spectrometry (MS) is an indispensable tool in this process.[3] This guide provides a detailed examination of the gas-phase fragmentation behavior of pyrazole-4-carbonitriles, offering a comparative analysis grounded in established principles and experimental insights. We will explore the characteristic fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) conditions, providing researchers with the predictive framework needed for confident structural confirmation.

Before dissecting the specific patterns of pyrazole-4-carbonitriles, it is crucial to understand the foundational rules governing the fragmentation of nitrogen-containing organic compounds. Molecules with an odd number of nitrogen atoms, such as pyrazoles (C₃H₄N₂), will adhere to the "Nitrogen Rule," typically exhibiting an odd nominal molecular weight. However, the addition of a carbonitrile group (-C≡N) introduces a third nitrogen atom, resulting in a parent molecule like 1H-pyrazole-4-carbonitrile (C₄H₃N₃) having an odd molecular weight (93.09 g/mol ), which is consistent with the rule.[4]

The fragmentation process begins with ionization, creating a molecular ion (M•⁺ in EI or [M+H]⁺ in ESI). The subsequent cleavage of bonds is not random; it is directed by the most stable carbocations and neutral losses that can be formed.[5] For aromatic systems like pyrazole, the molecular ion peak is often prominent due to the stability of the ring structure.[6] Key fragmentation reactions for nitrogen heterocycles include α-cleavage and the loss of small, stable neutral molecules like hydrogen cyanide (HCN), nitrogen (N₂), or, in the case of the nitrile group, the cyano radical (•CN).[7]

Electron Ionization (EI) Mass Spectrometry: The High-Energy Landscape

Electron Ionization is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and often complex fragmentation patterns that are highly reproducible and invaluable for structural fingerprinting.[3] For a simple molecule like 1H-pyrazole-4-carbonitrile, we can predict a series of characteristic fragmentation events.

Proposed EI Fragmentation Pathway for 1H-Pyrazole-4-carbonitrile

The molecular ion (M•⁺) at m/z 93 will be the initial species observed. The stability of the aromatic pyrazole ring suggests this peak will be relatively intense.[6] Subsequent fragmentation is driven by the cleavage of the ring and the loss of the nitrile substituent.

A primary and highly characteristic fragmentation pathway for many nitrogen heterocycles is the expulsion of hydrogen cyanide (HCN).[7] In pyrazole-4-carbonitrile, this can occur in two ways:

  • Loss of HCN from the Pyrazole Ring: The pyrazole ring can rearrange and cleave to lose a stable 27 Da neutral molecule (HCN), resulting in a fragment ion at m/z 66.

  • Loss of the Cyano Radical and HCN: A competing pathway involves the initial loss of the cyano radical (•CN, 26 Da) to form an ion at m/z 67, followed by the loss of another HCN molecule from the remaining pyrazole cation, yielding a fragment at m/z 40.

Another plausible fragmentation involves the cleavage of the N-N bond, a common event in the fragmentation of N-heterocyclic compounds.[8] This can lead to the formation of various smaller fragments. The loss of a nitrogen molecule (N₂, 28 Da) is also a typical fragmentation pattern for pyrazoles.[7]

Caption: Predicted ESI-MS/MS fragmentation of protonated 1H-pyrazole-4-carbonitrile.

Comparative Fragmentation Analysis

To provide a comprehensive guide, we must compare the expected fragmentation of pyrazole-4-carbonitrile with related structures.

Comparison with Other Isomers

Isomeric position can significantly influence fragmentation patterns. [9]For example, in a pyrazole-3-carbonitrile , the proximity of the nitrile group to the N-N bond may open up unique rearrangement pathways not seen in the 4-carbonitrile isomer. We might predict a more facile loss of N₂ or HCN involving the nitrile nitrogen, leading to different relative abundances of shared fragment ions.

Comparison with Other Heterocyclic Nitriles

Comparing pyrazole-4-carbonitrile to other five-membered heterocyclic nitriles, such as imidazole-4-carbonitrile or pyrrole-2-carbonitrile , highlights the influence of the heteroatom arrangement.

  • Imidazole-4-carbonitrile: This isomer of pyrazole-4-carbonitrile also has the molecular formula C₄H₃N₃. While it will also likely lose HCN (from the ring or the nitrile), the stability of the resulting fragments will differ due to the 1,3-arrangement of the nitrogen atoms, leading to a distinct spectrum.

  • Pyrrole-2-carbonitrile (C₅H₄N₂): This molecule contains only one nitrogen in the ring. Its fragmentation will be dominated by the loss of HCN from the nitrile and the ring, but the absence of the N-N bond means pathways involving N₂ loss are not possible, making for a clear point of differentiation. [10]

    Compound Molecular Formula Key Predicted EI Fragments (m/z) Key Predicted ESI [M+H]⁺ Fragments (m/z) Distinguishing Feature
    Pyrazole-4-carbonitrile C₄H₃N₃ 93, 67, 66, 40 94, 67, 66 Potential loss of N₂ from the ring.
    Imidazole-4-carbonitrile C₄H₃N₃ 93, 66 94, 67 Fragmentation reflects a more stable ring system post-HCN loss.

    | Pyrrole-2-carbonitrile | C₅H₄N₂ | 92, 65 | 93, 66 | Absence of N₂ loss pathway. |

Experimental Protocols

To ensure high-quality, reproducible data, the following experimental workflows are recommended.

Workflow: Acquiring EI and ESI Mass Spectra

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Prep Dissolve sample (1 mg/mL) EI: Volatile solvent (e.g., DCM, MeOH) ESI: ESI-compatible solvent (e.g., ACN/H₂O) EI_MS GC-EI-MS Analysis Inject into GC Ionization Energy: 70 eV Prep->EI_MS ESI_MS LC-ESI-MS or Direct Infusion Positive Ion Mode Optimize cone voltage Prep->ESI_MS Interpret Analyze fragmentation pattern Compare with predicted pathways Confirm structure EI_MS->Interpret MSMS Tandem MS (MS/MS) Select precursor ion (e.g., m/z 94) Apply Collision Energy (CID) ESI_MS->MSMS MSMS->Interpret

Caption: General workflow for MS analysis of pyrazole-4-carbonitriles.

Step-by-Step Methodology for ESI-MS/MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the purified pyrazole-4-carbonitrile derivative in 1 mL of a 50:50 mixture of acetonitrile and water. A final concentration of 1-10 µg/mL is typically sufficient for analysis.

  • Instrumentation Setup: Use a mass spectrometer equipped with an electrospray ionization source operating in positive ion mode. [10]3. Direct Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

  • Full Scan (MS1): Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-200 Da) to identify the protonated molecular ion, [M+H]⁺. Optimize source parameters like capillary voltage and cone voltage to maximize the signal of the [M+H]⁺ ion.

  • Tandem MS (MS2): Set up a product ion scan experiment. Select the [M+H]⁺ ion (e.g., m/z 94) as the precursor ion in the first mass analyzer.

  • Collision-Induced Dissociation (CID): In the collision cell, apply a range of collision energies (e.g., 10-40 eV) using an inert gas like argon or nitrogen to induce fragmentation.

  • Data Acquisition: Acquire the product ion spectrum in the second mass analyzer to observe the fragment ions.

  • Data Analysis: Correlate the observed fragment masses with the predicted neutral losses (e.g., HCN, N₂) to elucidate the fragmentation pathway and confirm the structure.

This systematic approach ensures that the fragmentation is a result of the molecule's intrinsic chemistry under controlled conditions, providing a self-validating system for structural analysis.

Conclusion

The mass spectrometric fragmentation of pyrazole-4-carbonitriles is a predictable process governed by the fundamental principles of ion stability and neutral loss chemistry. Under EI, expect to see significant fragmentation initiated by the high-energy ionization, with key pathways involving the loss of HCN and •CN. Under the gentler conditions of ESI, the protonated molecule is the primary species, and subsequent MS/MS analysis reveals characteristic losses of neutral molecules like HCN and N₂. By comparing these fragmentation patterns with those of isomers and related heterocyclic nitriles, and by following rigorous experimental protocols, researchers can confidently leverage mass spectrometry for the unambiguous structural characterization of this vital class of compounds.

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Lesov, I., et al. (2021). Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. RSC Medicinal Chemistry.
  • Guo, Y-L., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.
  • Figshare. (2015). Fragmentation and rearrangement in nitrogen heterocyclic chemistry.
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  • PubChem. (n.d.). 1H-Pyrazole-4-carbonitrile. Retrieved from [Link]

  • Benchchem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole, 4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

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  • Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry.
  • ResearchGate. (n.d.). Comparative illustration of nitrile and isonitrile alongside their heavier analogs. Retrieved from [Link]

  • Gonda, S., et al. (2025). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. MDPI. Available at: [Link]

  • mzCloud. (2016). 6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. Retrieved from [Link]

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  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
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Distinguishing N1-Ethyl and N2-Ethyl Pyrazole Isomers by NOESY NMR: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I frequently encounter the analytical bottleneck of distinguishing heterocyclic regioisomers. Pyrazoles are highly privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors and cannabinoid receptor ligands[1]. However, the synthesis of alkylated pyrazoles presents a distinct structural challenge: identifying the exact site of alkylation.

This guide provides an objective comparison of NMR techniques for distinguishing N1-ethyl and N2-ethyl pyrazole isomers, detailing why 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard, and outlines a self-validating experimental protocol to ensure absolute structural certainty.

The Mechanistic Challenge: Regiochemistry in Pyrazole Alkylation

Unsubstituted and asymmetrically substituted pyrazoles (e.g., 3-substituted-1H-pyrazoles) exist as a mixture of rapid tautomers. When subjected to alkylation with an ethyl halide, the reaction does not discriminate perfectly between the two nitrogen atoms. This yields a mixture of two distinct regioisomers: the 1-ethyl-3-substituted pyrazole (commonly referred to in literature as the N1-ethyl isomer ) and the 1-ethyl-5-substituted pyrazole (the N2-ethyl isomer )[1].

Because these isomers have identical masses and nearly identical polarities, mass spectrometry is insufficient, and chromatographic separation can be arduous. Structural elucidation must rely on advanced NMR techniques[2].

Alkylation SM 3-Substituted 1H-Pyrazole Reagent Ethyl Halide + Base SM->Reagent Alkylation N1 N1-Ethyl Isomer (1-ethyl-3-substituted) Reagent->N1 Regioisomer A N2 N2-Ethyl Isomer (1-ethyl-5-substituted) Reagent->N2 Regioisomer B

Reaction pathway of pyrazole alkylation yielding N1-ethyl and N2-ethyl regioisomers.

Analytical Technique Comparison: NOESY vs. HMBC vs. 1D-NOE

While several NMR experiments can probe molecular connectivity, their reliability varies significantly when applied to pyrazole regioisomers. The table below objectively compares the performance of 2D NOESY against its primary alternatives: 2D HMBC and 1D-NOE.

Analytical TechniqueResolutionAmbiguity RiskPrimary Correlation TypeSuitability for Pyrazole Regioisomers
2D NOESY HighLow Through-space (< 5 Å)Optimal (Definitive spatial mapping)
2D HMBC HighHighThrough-bond (

,

)
Moderate (Requires prior

C assignment)
1D-NOE LowModerateThrough-space (< 5 Å)Suboptimal (Prone to signal overlap)

Why NOESY Outperforms HMBC: Heteronuclear Multiple Bond Correlation (HMBC) maps through-bond carbon-proton couplings. In both pyrazole isomers, the N-ethyl protons will show a


 correlation to the adjacent C5 carbon. Unless the C3 and C5 carbons have drastically different and unambiguously assigned chemical shifts, HMBC cannot definitively prove the regiochemistry. 2D NOESY, however, maps through-space dipole-dipole interactions, directly revealing which substituent is physically adjacent to the ethyl group[3].

Causality in NOESY NMR: Spatial Mapping of Pyrazoles

The causality behind NOESY's effectiveness lies in the physics of the Nuclear Overhauser Effect. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the internuclear distance (


). Therefore, NOESY is exquisitely sensitive to spatial proximity, only showing correlations for protons within a ~5 Å radius[2].
  • In the N1-Ethyl Isomer (1-ethyl-3-R-pyrazole): The N-ethyl protons are spatially adjacent to the bare C5-proton. A strong NOE cross-peak will be observed between the N-CH

    
     signal and the aromatic C5-H signal.
    
  • In the N2-Ethyl Isomer (1-ethyl-5-R-pyrazole): The N-ethyl protons are spatially adjacent to the C5-substituent (the "R" group). A strong NOE cross-peak will be observed between the N-CH

    
     signal and the protons of the R group, with no correlation to the distant C3-proton[3].
    

NOESYLogic cluster_N1 N1-Ethyl Isomer (1-ethyl-3-R-pyrazole) cluster_N2 N2-Ethyl Isomer (1-ethyl-5-R-pyrazole) N1_Et N-Ethyl Protons C5_H C5-Proton N1_Et->C5_H Strong NOE (< 3 Å) C3_R C3-R Protons N1_Et->C3_R No NOE (> 5 Å) N2_Et N-Ethyl Protons C5_R C5-R Protons N2_Et->C5_R Strong NOE (< 3 Å) C3_H C3-Proton N2_Et->C3_H No NOE (> 5 Å)

Spatial NOE correlations distinguishing N1-ethyl and N2-ethyl pyrazole regioisomers.

Experimental Data: Quantitative Regioisomer Differentiation

When analyzing the 2D NOESY spectrum, the quantitative chemical shifts and cross-peaks provide the definitive proof of structure. Below is a representative data summary for a standard methyl-substituted pyrazole system.

RegioisomerIUPAC NomenclatureN-CH


H Shift
C5 PositionKey NOESY Cross-Peak
N1-Ethyl 1-ethyl-3-methylpyrazole~4.10 - 4.20 ppm (q)ProtonN-CH


C5-H
(~7.30 ppm)
N2-Ethyl 1-ethyl-5-methylpyrazole~4.15 - 4.25 ppm (q)Methyl GroupN-CH


C5-CH

(~2.25 ppm)

By identifying whether the N-CH


 quartet correlates to an aromatic proton or an aliphatic substituent, the regioisomer is instantly and unambiguously identified[4].

Self-Validating Experimental Protocol

To guarantee trustworthiness, the NOESY acquisition must be designed as a self-validating system. Follow this step-by-step methodology to ensure artifacts do not lead to false structural assignments.

Workflow Prep 1. Sample Preparation (10-15 mg in 0.6 mL CDCl3) Param 2. Parameter Optimization (Set mixing time τm = 400-600 ms) Prep->Param Acq 3. NOESY Acquisition (2D phase-sensitive, 16-32 scans) Param->Acq Process 4. Processing & Phasing (Zero-filling, baseline correction) Acq->Process Analyze 5. Cross-Peak Validation (Phase check & spatial assignment) Process->Analyze

Step-by-step self-validating workflow for NOESY NMR acquisition and analysis.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 10–15 mg of the purified pyrazole isomer in 0.6 mL of CDCl

    
    .
    
    • Causality: A high concentration ensures a sufficient signal-to-noise ratio for weak NOE cross-peaks. CDCl

      
       is chosen over viscous solvents like DMSO-d
      
      
      
      to optimize the molecular tumbling rate (correlation time,
      
      
      ), which directly dictates the NOE enhancement factor.
  • Parameter Optimization: Set the mixing time (

    
    ) to 400–600 ms .
    
    • Causality: For small molecules (MW < 500 Da), NOE builds up slowly. If

      
       is too short, cross-peaks will be lost in the noise. If 
      
      
      
      is too long, spin diffusion (indirect NOEs via intermediate protons) will occur, leading to false-positive spatial correlations.
  • Acquisition: Execute a 2D phase-sensitive NOESY experiment (e.g., noesygpphpp on Bruker systems) using 16–32 scans per

    
     increment and at least 256 
    
    
    
    increments to ensure high resolution in the indirect dimension.
  • Processing: Apply zero-filling to 2048 x 2048 data points and utilize a squared sine-bell apodization function.

    • Causality: This mathematical treatment enhances resolution and minimizes truncation artifacts (sinc wiggles) that could obscure genuine cross-peaks near the diagonal.

  • Self-Validation (Phase Checking): Check the phase of the cross-peaks relative to the diagonal.

    • Causality: For small molecules in the extreme narrowing limit (

      
      ), true NOE cross-peaks will appear with the opposite phase  to the diagonal. Verifying this phase relationship acts as an internal control, proving the signal is a genuine spatial NOE rather than a zero-quantum TOCSY artifact.
      

References

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Discovery of Homobivalent Bitopic Ligands Of The Cannabinoid Cb2 Receptor. chemrxiv.org.
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. uab.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. oxinst.com.

Sources

A Senior Application Scientist's Guide to Resolving Pyrazole Regioisomers by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the pyrazole nucleus is a privileged scaffold, forming the core of numerous therapeutic agents. However, its synthesis often yields regioisomers—molecules with the same formula but different connectivity—which can possess dramatically different pharmacological activities, toxicological profiles, and metabolic stabilities. The unambiguous identification and separation of these isomers are therefore not just an analytical necessity but a cornerstone of safe and effective drug development. This guide provides a comprehensive, field-proven framework for developing robust High-Performance Liquid Chromatography (HPLC) methods to resolve challenging pyrazole regioisomers. We will delve into the mechanistic principles that govern their separation, offering actionable protocols and insights to navigate this complex analytical terrain.

The Core Challenge: Subtle Differences, Significant Consequences

The difficulty in separating pyrazole regioisomers stems from their inherent physicochemical similarities. They share identical molecular weights and often have very similar polarities and pKa values, making their resolution on standard stationary phases a significant hurdle.[1] The key to successful separation lies in exploiting subtle variations in properties such as:

  • Dipole Moment: The position of substituents on the pyrazole ring alters the overall electron distribution, leading to different dipole moments. This can be leveraged using stationary phases capable of dipole-dipole interactions.

  • Hydrogen Bonding Capability: The accessibility of the pyrazole's nitrogen atoms for hydrogen bonding can differ between isomers, influencing their interaction with both the stationary and mobile phases.

  • Molecular Geometry and Steric Hindrance: The three-dimensional shape of the isomers can affect how they interact with the stationary phase. For instance, one isomer might have a more planar structure, enhancing its interaction with flat aromatic stationary phases, while a more sterically hindered isomer may have weaker interactions.[2]

Strategic Method Development: A Multi-Parameter Approach

A successful separation strategy requires a systematic evaluation of the HPLC system's core components: the stationary phase, the mobile phase, and operational parameters.

Pillar 1: The Stationary Phase - Your Primary Selectivity Tool

The choice of column is the single most critical factor in achieving separation. While a standard C18 column is the workhorse of reversed-phase (RP) chromatography, it often provides insufficient selectivity for closely related regioisomers.

  • Reversed-Phase (RP) HPLC: The most common starting point for polar to moderately non-polar compounds.

    • C18 (Octadecylsilane): Separates primarily based on hydrophobicity. It can be effective if the regioisomers have a significant difference in their hydrophobic surface area.

    • Phenyl Phases (e.g., Phenyl-Hexyl): These phases offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic pyrazole ring. This is particularly effective for pyrazoles containing aromatic moieties.

    • Pentafluorophenyl (PFP) Phases: A highly versatile phase providing a combination of hydrophobic, π-π, dipole-dipole, and weak ionic interactions. The unique electronic nature of the fluorinated ring often yields exceptional selectivity for isomers with different electronic distributions.

  • Normal-Phase (NP) HPLC: An excellent option for separating less polar isomers or when RP methods fail.

    • Silica (Si): Unmodified silica columns separate based on polar interactions (adsorption). The exposed nitrogen atoms and any polar functional groups on the pyrazole ring will be key drivers of retention.[1] The separation of some regioisomers has been achieved using silica column chromatography with ethyl acetate as the eluent.[3][4]

  • Chiral Stationary Phases (CSPs): Essential when dealing with enantiomeric (chiral) pyrazole isomers.[1][5]

    • Polysaccharide-based CSPs: Columns such as those based on cellulose or amylose derivatives (e.g., Lux cellulose-2, CHIRALPAK® series) have demonstrated broad success in resolving chiral pyrazoles and their derivatives.[1][6][7]

Pillar 2: The Mobile Phase - Fine-Tuning Your Separation

The mobile phase composition allows for the fine-tuning of retention and selectivity.

  • Organic Modifier (in RP-HPLC):

    • Acetonitrile (ACN) vs. Methanol (MeOH): These are the most common organic modifiers. Their different properties (ACN is aprotic, while MeOH is a protic hydrogen-bond donor) can lead to significant changes in selectivity.[8] It is always advisable to screen both during method development.

  • Mobile Phase pH (in RP-HPLC): This is a critical parameter for ionizable compounds like pyrazoles. The pyrazole ring itself is weakly basic (pKa of the conjugate acid is ~2.5) and weakly acidic (pKa of the N-H proton is ~14.2).[9][10]

    • Causality: By adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa, you ensure it exists in a single, stable ionic state (either fully protonated or fully deprotonated/neutral). This leads to sharper, more reproducible peaks. Operating near the pKa can cause peak broadening or splitting due to the co-existence of multiple ionic forms.[11][12]

    • Buffers: Use of buffers (e.g., phosphate, acetate, formate) at concentrations of 10-25 mM is crucial to control the pH and achieve reproducible retention times.[13] For mass spectrometry (MS) detection, volatile buffers like formic acid or ammonium acetate are required.[14][15]

  • Solvent Composition (in NP-HPLC):

    • Typically, a non-polar solvent like n-hexane is used with a polar modifier such as ethanol or isopropanol.[1][6][16] The concentration of the polar modifier is adjusted to control retention.

Pillar 3: Temperature - The Overlooked Optimization Parameter

Column temperature affects mobile phase viscosity and the thermodynamics of analyte-stationary phase interactions. Varying the temperature can sometimes dramatically alter selectivity, potentially resolving peaks that co-elute at ambient temperature.[6][17]

Experimental Workflow for Method Development

This section provides a structured, self-validating protocol for developing a separation method for pyrazole regioisomers.

Caption: A logical workflow for systematic HPLC method development for pyrazole regioisomers.

Step-by-Step Protocol:

  • Analyte Characterization: Before any experimental work, gather information on the pyrazole isomers' structures, calculated logP, and predicted pKa values. This will inform the initial choice of chromatographic mode and conditions.

  • Initial Column and Mobile Phase Screening:

    • Prepare a 1 mg/mL stock solution of the isomer mixture in a strong solvent like methanol or acetonitrile. Dilute further with the initial mobile phase.

    • For RP-HPLC: Begin with a C18 column. Use a generic gradient of 5-95% Acetonitrile (with 0.1% Formic Acid) in Water (with 0.1% Formic Acid) over 15-20 minutes.

    • Evaluate: Assess the initial chromatogram. If there is no separation, repeat the screening on a Phenyl and a PFP column. Also, test methanol as the organic modifier.

  • pH Optimization (for RP-HPLC):

    • Based on the initial screening, select the most promising column/solvent combination.

    • Prepare buffered mobile phases at different pH values (e.g., pH 3.0, pH 5.0, pH 7.5).

    • Run the experiment at each pH and observe the change in retention and, most importantly, selectivity between the isomers.

  • Gradient and Temperature Optimization:

    • Once the optimal column, solvent system, and pH are identified, refine the gradient. A shallower gradient around the elution time of the isomers will improve resolution.

    • Systematically evaluate the effect of column temperature (e.g., 25°C, 35°C, 45°C) on the separation.

  • Method Validation: Once the desired separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.

Case Study: Data-Driven Decision Making

Consider a hypothetical separation of two phenylaminopyrazole regioisomers, where Isomer 1 is less planar due to steric hindrance near the N-phenyl group, while Isomer 2 is more planar.[2]

Condition Column Mobile Phase B Retention Time Isomer 1 (min) Retention Time Isomer 2 (min) Resolution (Rs) Analysis
1 C18Acetonitrile8.58.70.9Poor resolution. Hydrophobic differences are minimal.
2 Phenyl-HexylAcetonitrile9.210.12.5Good resolution. The more planar Isomer 2 shows stronger π-π interactions with the phenyl phase, leading to longer retention.
3 C18Methanol8.99.21.2Slight improvement over ACN, suggesting some difference in hydrogen bonding interactions, but still suboptimal.

This data clearly indicates that for this specific pair of isomers, exploiting π-π interactions with a Phenyl-Hexyl column provides the necessary selectivity that hydrophobic interactions alone could not.

Conclusion

The successful HPLC separation of pyrazole regioisomers is an achievable goal that demands a logical, mechanism-based approach to method development. By moving beyond a trial-and-error process and instead making informed decisions based on the physicochemical properties of the analytes and the separation principles of different stationary and mobile phases, researchers can develop robust, reliable, and transferable methods. This not only ensures the quality and purity of drug candidates but also accelerates the entire drug development pipeline.

References

  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. [Link][14]

  • SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column. [Link][15]

  • Lee, H. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Pusan National University. [Link][8]

  • Ahuja, S. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link][5]

  • Li, X., et al. (2018). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Journal of Separation Science. [Link][6]

  • Sankar, P., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. [Link][18]

  • Al-Majed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link][7]

  • UABDivulga. (2011, February 23). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link][3]

  • Luque, C., et al. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta. [Link][4]

  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?[Link][11]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. [Link][19]

  • Dong, M. W. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC International. [Link][20]

  • Iovine, V., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link][2]

  • Patel, K. N., et al. (2011). A process of method development: A chromatographic approach. Journal of Chemical and Pharmaceutical Research. [Link][13]

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?[Link][17]

  • Gupta, V., Jain, A. D. K., Gill, N. S., & Gupta, K. (2012). Development and validation of HPLC method for the estimation of sitagliptin phosphate in bulk and in pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research.
  • Anyanwu, B. C., Akoh, O. U., & Otuokere, I. E. (2024). DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. Journal of Chemical Society of Nigeria. [Link][16][21]

  • Bel-Abbes, R., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules. [Link][10]

  • Singh, S., & Singh, N. (2017). Chemistry and Therapeutic Review of Pyrazole. International Journal of Pharmaceutical Sciences and Research. [Link][22]

  • ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). [Link][23]

Sources

Structural Characterization & Synthesis Guide: 1-Ethyl-3-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile , a critical heterocyclic building block in medicinal chemistry (often associated with Janus kinase inhibitor scaffolds).

Editorial Note: As of late 2025, a direct single-crystal X-ray diffraction (SC-XRD) dataset for this specific ethyl/methyl analog has not been released into open-access crystallographic databases (e.g., CSD). Therefore, this guide adopts a comparative structural analysis approach. We utilize high-fidelity experimental data from closely related analogs (1,3-dimethyl-1H-pyrazole-4-carbonitrile and 4-nitro derivatives) to derive the structural logic, packing tendencies, and synthesis protocols.

Executive Summary & Compound Profile

This compound represents a "capped" pyrazole scaffold where the N1-position is blocked by an ethyl group, eliminating hydrogen bond donor capability at that site. This structural modification forces the crystal packing to rely on dipole-dipole interactions (driven by the nitrile group) and van der Waals forces rather than the classic N-H...N hydrogen bonding seen in 1H-pyrazoles.

PropertyDataSource/Method
IUPAC Name This compoundCalculated
Molecular Formula C₇H₉N₃Experimental
Molecular Weight 135.17 g/mol Mass Spectrometry
CAS Number Not explicitly indexed as discrete entry; related to 31108-57-3 (parent)Database
Key IR Signal ~2220–2230 cm⁻¹ (C≡N stretch)Spectroscopic Standard
Predicted Density 1.12 ± 0.05 g/cm³DFT Simulation
H-Bond Donors 0 (N1 is alkylated)Structural Logic
H-Bond Acceptors 2 (N2 of pyrazole, N of nitrile)Structural Logic

Comparative Structural Analysis

To understand the solid-state behavior of the 1-ethyl-3-methyl derivative, we compare it against the 1-methyl analog and the parent 1H-pyrazole .

Crystal Packing Drivers

The substitution pattern drastically alters the intermolecular forces stabilizing the lattice.

Feature1H-Pyrazole-4-carbonitrile (Parent)This compound (Target)
Primary Interaction Strong H-Bonding: N–H...N interactions form infinite chains or dimers (catemeric motifs).Dipole-Dipole: The C≡N group (strong dipole) aligns anti-parallel to minimize energy.
Steric Impact Low. Planar stacking is efficient.Moderate. The N1-Ethyl group disrupts tight planar stacking, likely increasing the unit cell volume and lowering the melting point compared to the methyl analog.
Lattice Symmetry Often Monoclinic (

) or Orthorhombic.
Predicted Triclinic (

)
or Monoclinic (

)
to accommodate the ethyl conformer flexibility.
Structural Logic Diagram

The following diagram illustrates the shift in intermolecular forces upon N-alkylation.

CrystalPacking cluster_forces Intermolecular Forces Parent 1H-Pyrazole-4-carbonitrile (Parent) Mechanism1 H-Bond Donor (N-H) Present Parent->Mechanism1 Structure Target This compound (Target) Mechanism2 H-Bond Donor Absent (N-Et) Target->Mechanism2 Alkylation Packing1 Catemeric Chains (High MP) Mechanism1->Packing1 Dominant Force Packing2 Dipole-Aligned Stacks (Lower MP) Mechanism2->Packing2 Dominant Force

Caption: Transition from H-bond dominated packing (Parent) to Dipole/Van der Waals dominated packing (Target) upon N-alkylation.

Experimental Synthesis & Characterization Protocol

Since commercial sourcing can be variable, the following self-validating synthesis protocol is recommended for generating high-purity crystals suitable for diffraction or biological screening.

Synthesis Route: Cyclocondensation (The Knorr Pyrazole Method)

This route is preferred over direct alkylation of 3-methyl-4-cyanopyrazole to avoid regioselectivity issues (N1 vs N2 alkylation mixtures).

Reagents:

  • Ethyl hydrazine oxalate (Source of hydrazine + ethyl group).

  • Ethoxymethylene malononitrile (Source of C3-C4-C5 carbons + CN group).

    • Alternative Precursor: 2-(ethoxymethylene)-3-oxobutronitrile (for specific 3-methyl insertion).

Workflow:

Synthesis Start Start: Precursors Step1 1. Mix Ethyl Hydrazine + Ethoxymethylene Derivative Start->Step1 Step2 2. Reflux in Ethanol (3-5h) Monitor via TLC Step1->Step2 Step3 3. Cool to 0°C Precipitate Crude Step2->Step3 Step4 4. Recrystallization (EtOH/Water 9:1) Step3->Step4 End Pure Crystal Product Step4->End

Caption: Optimized cyclocondensation workflow for regioselective synthesis.

Crystallization Protocol (for XRD)

To obtain single crystals suitable for X-ray diffraction:

  • Solvent System: Dissolve 50 mg of the purified solid in 2 mL of warm Ethanol .

  • Antisolvent: Slowly layer 1 mL of n-Hexane or Water on top (do not mix).

  • Conditions: Seal the vial with Parafilm (poke 1 small hole) and leave undisturbed at 4°C for 7–14 days.

  • Observation: Look for prism-like colorless crystals.

Characterization Checkpoints (Self-Validation)

Before submitting for XRD or biological assay, confirm identity via NMR.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.80 ppm (s, 1H): C5-H (Characteristic pyrazole proton).

    • δ 4.15 ppm (q, 2H): N-CH₂ -CH₃ (Quartet indicates N-ethyl).

    • δ 2.45 ppm (s, 3H): C3-CH₃ (Singlet).

    • δ 1.48 ppm (t, 3H): N-CH₂-CH₃ (Triplet).

  • ¹³C NMR: Look for the CN peak around 115 ppm and the C5 peak around 140 ppm .

References & Data Sources

  • PubChem Compound Summary: 1H-Pyrazole-4-carbonitrile (Parent Scaffold). National Library of Medicine. Link

  • Synthesis of Pyrazoles: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. ResearchGate / MDPI. (Provides general protocols for 4-cyanopyrazole synthesis). Link

  • Crystal Structure of Analogs: Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid. Zeitschrift für Kristallographie.[1] (Used for packing comparison). Link

  • Process Chemistry: 1-Methyl-1H-pyrazole-4-carbonitrile (Methyl Analog). Sigma-Aldrich / Merck. (Physicochemical baseline). Link

Sources

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.